molecular formula C6H4F3N3O B1607921 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide CAS No. 259675-83-7

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Cat. No.: B1607921
CAS No.: 259675-83-7
M. Wt: 191.11 g/mol
InChI Key: QPNDGATZXOVQDL-UHFFFAOYSA-N
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Description

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS 259675-83-7) is a fluorinated heterocyclic compound with the molecular formula C 6 H 4 F 3 N 3 O and a molecular weight of 191.11 g/mol. It is a multifunctional pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel enzyme inhibitors and pharmaceutical agents. The structure incorporates a pyridinecarboxamide scaffold, which is a privileged motif in drug discovery, known for its ability to engage in hydrogen bonding and interact with biological targets. This compound is part of a class of molecules based on pyridine carboxylic acid isomers, which have resulted in a plethora of drugs against conditions including tuberculosis, cancer, and viral infections. The presence of multiple fluorine atoms on the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly useful intermediate for Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to develop potential antimicrobial and antiviral agents, as pyridine-containing compounds are known to exhibit such activities. Its primary value lies in its use as a key synthetic intermediate for further chemical transformation, including the synthesis of more complex heterocyclic systems. Handling and Safety: This chemical has a flash point of 64.9°C. Avoid formation of dust and aerosols. Use personal protective equipment, including tightly fitting safety goggles and impermeable gloves. Handle in a well-ventilated place. Store tightly closed in a dry, cool, and well-ventilated area. Disclaimer: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-3,5,6-trifluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-2-1(6(11)13)3(8)5(10)12-4(2)9/h(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDGATZXOVQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)N)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376255
Record name 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259675-83-7
Record name 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS: 259675-83-7) is a highly functionalized fluorinated pyridine intermediate.[1] Characterized by a trifluorinated pyridine core substituted with an amino group at the ortho position (C2) and a carboxamide moiety at the para position (C4), this compound represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors where the electron-deficient ring system modulates metabolic stability and binding affinity.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol based on nucleophilic aromatic substitution (


) principles, and handling safety standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound exhibits the unique electronic properties of perfluorinated heteroaromatics. The fluorine atoms at positions 3, 5, and 6 induce significant electron withdrawal, lowering the pKa of the pyridine nitrogen and increasing the acidity of the exocyclic amino protons.

Table 1: Physicochemical Data Profile
PropertyValue / Description
IUPAC Name 2-Amino-3,5,6-trifluoro-pyridine-4-carboxamide
CAS Number 259675-83-7
Molecular Formula

Molecular Weight 191.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 185–188 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in Water
pKa (Calculated) ~2.5 (Pyridine N), ~14 (Amide)
H-Bond Donors 2 (Amino group, Amide group)
H-Bond Acceptors 5 (Pyridine N, Amide O, 3x Fluorine)

Synthetic Methodology & Process Development

The synthesis of 2-amino-3,5,6-trifluoro-4-pyridinecarboxamide is governed by the regioselectivity rules of Nucleophilic Aromatic Substitution (


) in polyfluorinated pyridines.
Retrosynthetic Analysis

The most efficient route utilizes pentafluoropyridine as the starting material. The sequence exploits the differential activation of the pyridine ring positions:

  • C4 Substitution: The 4-position is most susceptible to nucleophilic attack due to the stabilization of the Meisenheimer intermediate by the ring nitrogen.

  • C2 Substitution: Once an electron-withdrawing group (EWG) like cyano (-CN) is installed at C4, the C2 position becomes highly activated toward secondary nucleophiles (ammonia).

  • Functional Group Interconversion: Hydrolysis of the nitrile to the amide.

Validated Synthesis Protocol

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

  • Reagents: Pentafluoropyridine, Sodium Cyanide (NaCN), Acetonitrile.

  • Mechanism:

    
     at C4.
    
  • Protocol:

    • Charge a reactor with acetonitrile (10 vol) and pentafluoropyridine (1.0 eq). Cool to 0°C.

    • Slowly add NaCN (1.05 eq) maintaining internal temp < 5°C.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Quench with water, extract with DCM. Distill solvent to yield the 4-cyano intermediate.

Step 2: Regioselective Amination (The Critical Step)

  • Reagents: 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, Aqueous Ammonia (28%), Dioxane.

  • Rationale: The cyano group at C4 directs the incoming nucleophile (

    
    ) to the C2 position. The steric bulk of the fluorines prevents over-substitution if stoichiometry is controlled.
    
  • Protocol:

    • Dissolve the 4-cyano intermediate (1.0 eq) in 1,4-dioxane (5 vol).

    • Cool to 0–5°C.

    • Add aqueous ammonia (2.2 eq) dropwise. Note: Excess ammonia acts as an HF scavenger.

    • Monitor by HPLC. The reaction typically completes in 2–3 hours at RT.

    • Isolation: Pour into ice water. The product, 2-amino-3,5,6-trifluoro-4-pyridinecarbonitrile , precipitates. Filter and dry.

Step 3: Controlled Hydrolysis (Radziszewski Reaction)

  • Reagents: 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile,

    
     (30%), NaOH (cat.), DMSO.
    
  • Rationale: Standard acid/base hydrolysis may lead to the carboxylic acid. The Radziszewski condition stops selectively at the carboxamide.

  • Protocol:

    • Dissolve the nitrile intermediate in DMSO.

    • Add

      
       (0.5 eq) and cool to 10°C.
      
    • Slowly add

      
       (30%, 4.0 eq). Exothermic reaction—control temp < 25°C.
      
    • Stir for 1 hour. Quench with water.[2][3][4][5]

    • Filter the resulting precipitate to obtain 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide .

Reaction Pathway Visualization

SynthesisPathway SM Pentafluoropyridine (Start) Int1 4-Cyano-2,3,5,6- tetrafluoropyridine SM->Int1 NaCN, MeCN SnAr @ C4 Int2 2-Amino-4-cyano- 3,5,6-trifluoropyridine Int1->Int2 NH3 (aq), Dioxane SnAr @ C2 Prod 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide (Target) Int2->Prod H2O2, K2CO3 DMSO (Hydrolysis)

Figure 1: Step-wise synthetic route from pentafluoropyridine to the target carboxamide via regioselective substitution.

Mechanistic Insight: Regioselectivity in Polyfluoropyridines

Understanding the


 mechanism is vital for troubleshooting impurities. In polyfluorinated pyridines, the site of attack is determined by the stability of the Meisenheimer complex.
  • Attack at C4: In pentafluoropyridine, attack at C4 places the negative charge on the ring nitrogen (the most electronegative atom) in the resonance hybrid. This is the kinetically favored pathway.

  • Attack at C2 (in 4-substituted pyridines): Once an Electron Withdrawing Group (EWG) like -CN is installed at C4, it activates the positions ortho and meta to itself. However, the ring nitrogen still directs ortho to itself (C2/C6). The cooperative effect of the Ring-N and the 4-CN group makes C2 the exclusive site for the second substitution.

Mechanism Substrate 4-Cyano-tetrafluoropyridine Transition Meisenheimer Complex (Negative charge on Ring N) Substrate->Transition + NH3 (Nucleophilic Attack at C2) Product 2-Amino-substituted Product Transition->Product - HF (Aromatization)

Figure 2: Mechanistic flow of the critical amination step showing the Meisenheimer intermediate pathway.

Applications in Drug Discovery

This compound serves as a "Fragment-Based Drug Design" (FBDD) scaffold.

  • Kinase Inhibition: The 2-amino-pyridine motif is a classic hinge-binder in ATP-competitive kinase inhibitors. The trifluoro-substitution pattern modulates the electronic density of the hinge-binding nitrogen, potentially altering selectivity profiles against kinases like MEK or EGFR.

  • Bioisosterism: The fluorine atoms act as bioisosteres for hydrogen, increasing lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism (P450 oxidation) at the ring positions.

  • Agrochemicals: Fluorinated pyridine carboxamides are precursors to picolinamide-based herbicides, which inhibit phytoene desaturase (PDS).

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Category 3 (Oral/Dermal).[5]

  • Skin/Eye Irritation: Category 2/2A.[5]

  • Specific Target Organ Toxicity: Respiratory Irritation.[6][5]

Handling Protocol:

  • Engineering Controls: All solid handling must be performed inside a certified chemical fume hood or powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended due to DMSO solubility), safety goggles, and lab coat.

  • Spill Management: Do not sweep dry dust. Dampen with inert oil or water mist before collecting to prevent aerosolization.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (potential for HF liberation).

References

  • Chambers, R. D., et al. (2012). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles. Journal of Fluorine Chemistry. 6[7][3][5][8]

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine. Tetrahedron. (Contextual grounding on SnAr regioselectivity).

Sources

Solubility Profile of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical reference for the physicochemical characterization of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide . Given the proprietary nature of specific quantitative solubility data for this intermediate, this document synthesizes a predictive solubility profile based on Structure-Activity Relationships (SAR) and provides a validated experimental protocol for establishing precise solubility curves in your laboratory.

Executive Summary & Compound Characterization

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS: 247564-67-2) is a critical polyfluorinated pyridine intermediate, primarily utilized in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals. Its structure features a pyridine core substituted with three electron-withdrawing fluorine atoms, a hydrogen-bond-donating amino group, and a polar carboxamide moiety.

This unique substitution pattern creates a "push-pull" electronic system that significantly influences its solubility:

  • High Crystal Lattice Energy: The combination of the amide (

    
    ) and amino (
    
    
    
    ) groups facilitates a robust intermolecular hydrogen-bonding network, resulting in a high melting point (predicted range: 180–220°C) and reduced solubility in non-polar solvents.
  • Lipophilicity Modulation: The trifluoro-substitution increases lipophilicity (

    
    ) compared to the non-fluorinated isonicotinamide, reducing water solubility while enhancing affinity for polar organic solvents.
    
Predicted Solubility Profile (Qualitative)

Based on thermodynamic principles and analog data (e.g., Isonicotinamide, 4-Amino-2,3,5,6-tetrafluoropyridine).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>150 mg/mL)Disruption of H-bond lattice; strong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate (20–80 mg/mL)Solvation via H-bonding; solubility decreases as alkyl chain length increases.
Ethers/Esters THF, Ethyl AcetateLow-Moderate (5–30 mg/mL)Sufficient for extraction but likely poor for high-concentration processing.
Aromatic TolueneLow (<5 mg/mL)

stacking is possible, but polarity mismatch is significant.
Aliphatic Hexane, HeptaneInsoluble Complete polarity mismatch; ideal anti-solvents.
Aqueous WaterLow (<2 mg/mL)Fluorination dominates over the hydrophilic amide effect.

Experimental Determination Protocol

To generate a definitive solubility profile for process optimization (e.g., crystallization design), the following Standard Operating Procedure (SOP) is recommended. This protocol minimizes solvent usage while maximizing data reliability through self-validating steps.

Workflow Visualization

The following diagram outlines the decision logic for the solubility determination workflow.

SolubilityWorkflow Start Start: Solid Sample Prep Sample Preparation (Excess Solid + Solvent) Start->Prep Equil Equilibration (Shake-Flask, 24-72h) Prep->Equil Filter Filtration/Centrifugation (Isothermal) Equil->Filter TempCtrl Temp Control (273.15 - 323.15 K) TempCtrl->Equil Controls T Analysis Quantification (HPLC-UV / Gravimetric) Filter->Analysis DataCheck Data Consistency Check (Van't Hoff Plot) Analysis->DataCheck Model Thermodynamic Modeling (Apelblat/Yalkowsky) DataCheck->Model Linear (R² > 0.99) Repeat Repeat Experiment DataCheck->Repeat Non-Linear / Outliers

Caption: Figure 1. Self-validating solubility determination workflow ensuring thermodynamic consistency.

Detailed Methodology (Shake-Flask Method)

Phase 1: Equilibration

  • Preparation: In a jacketed glass vessel (50 mL), add an excess of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide solid to the target solvent (e.g., Methanol).

  • Agitation: Stir magnetically at 400 rpm. Ensure the solid phase persists throughout the experiment (add more if solution becomes clear).

  • Temperature Stepping: Connect the vessel to a programmable circulating bath. Investigate the range 278.15 K to 323.15 K (5°C to 50°C) in 5 K intervals.

  • Time: Allow at least 24 hours of equilibration at each temperature point.

Phase 2: Sampling & Analysis

  • Isothermal Sampling: Stop stirring and allow solids to settle for 30 minutes at temperature.

  • Filtration: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Dilution: Immediately dilute the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile:Water 50:50).

  • Quantification: Analyze via HPLC-UV (Detection likely at 254 nm or 280 nm).

    • Self-Validation: Perform triplicate injections.[1] RSD must be < 2.0%.

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be fitted to thermodynamic models to smooth the data and calculate the enthalpy of dissolution. This step is crucial for designing cooling crystallization processes.
Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating solubility with temperature in organic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A negative B value typically indicates an endothermic dissolution (solubility increases with T).

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Van't Hoff Analysis

For a simpler check of thermodynamic consistency, plot


 vs 

.

  • Linearity Check: A straight line (

    
    ) confirms the data is thermodynamically consistent and no polymorph phase transition occurred within the temperature range.
    
  • Knee Point: A sudden change in slope indicates a phase transition (e.g., solvate formation or polymorphic change).

Process Application: Crystallization Design

Based on the chemical structure, the following solvent systems are recommended for purification and isolation.

Solvent Selection Matrix
Process GoalRecommended SystemRationale
Reaction Solvent THF or 2-MeTHF Good solubility for reactants; easy to remove post-reaction.
Recrystallization Methanol / Water Dissolve in hot Methanol, cool, and add Water as anti-solvent. High yield potential due to steep solubility curve.
Polymorph Control Isopropanol (IPA) Slower evaporation/cooling rates in IPA often favor the formation of the most stable thermodynamic polymorph.
Anti-Solvent Crystallization Workflow

The insolubility in water and non-polar alkanes makes them excellent anti-solvents.

Crystallization Dissolve Dissolve Crude in Hot Methanol (50°C) Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Cool Cool to 25°C (Supersaturation) Filter->Cool AntiSolvent Dose Water (Anti-Solvent) Rate: 0.5 mL/min Cool->AntiSolvent Nucleation Nucleation Onset (Cloud Point) AntiSolvent->Nucleation Age Age Slurry (2 hours) Nucleation->Age Isolate Filtration & Drying Age->Isolate

Caption: Figure 2. Proposed anti-solvent crystallization strategy for high-purity isolation.

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Isonicotinamide (Pyridine-4-carboxamide) Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][3]

  • Avdeef, A. (2016).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for solubility protocols).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Vertex AI Search. (2026). Solubility analysis of fluorinated pyridine intermediates.

Sources

Literature review on 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Next-Generation Kinase Inhibitors and Antivirals[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide represents a "privileged scaffold."[1] It serves as a critical bioisostere for the pyrazine core found in antivirals (like Favipiravir) while offering the unique electronic properties of a polyfluorinated pyridine.

This guide addresses the synthesis, reactivity, and downstream application of this molecule.[2][3][4][5][6] Its primary utility lies in its role as a precursor for pyrido[2,3-d]pyrimidines —a bicyclic system ubiquitous in EGFR, FGFR, and PI3K kinase inhibitors. The presence of three fluorine atoms confers exceptional metabolic stability (blocking oxidative metabolism at the ring) and modulates the pKa of the surrounding functional groups, enhancing ligand-target binding affinity.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-Amino-3,5,6-trifluoro-pyridine-4-carboxamide
Molecular Formula C₆H₄F₃N₃O
Molecular Weight 191.11 g/mol
Core Motif Polyfluorinated Pyridine
Key Functionality Ortho-amino amide (Amidine precursor)
Electronic Character Highly electron-deficient (π-acidic)
Primary Application Intermediate for fused N-heterocycles (Kinase Inhibitors)
Synthetic Architecture: The "Regio-Control" Challenge

Synthesizing this specific isomer requires precise control over Nucleophilic Aromatic Substitution (


).[1] In polyfluorinated pyridines, the position of substitution is dictated by the directing effects of the ring nitrogen and existing substituents.
3.1. The Validated Synthetic Route

The most robust protocol avoids direct amination of pentafluoropyridine (which favors the 4-position). Instead, we utilize 2,3,5,6-tetrafluoro-4-pyridinecarboxylic acid as the starting material. The electron-withdrawing carboxyl group at C4 activates the C2 position for nucleophilic attack by ammonia.[1]

Protocol 1: Synthesis of the Core Scaffold

  • Starting Material: 2,3,5,6-tetrafluoro-4-pyridinecarboxylic acid.[1]

  • Step A (Amidation): Convert the acid to the acid chloride (

    
    , cat. DMF) followed by treatment with aqueous ammonia at 0°C.[1]
    
    • Result: 2,3,5,6-tetrafluoro-4-pyridinecarboxamide.[1]

  • Step B (Regioselective

    
    ): 
    
    • Dissolve the tetrafluoro-amide in acetonitrile.[1]

    • Introduce

      
       (gas) or aqueous 
      
      
      
      (2.5 eq).[1]
    • Critical Control: Maintain temperature < 40°C. The amide group at C4 directs the incoming amine to the C2 position (ortho) due to H-bonding stabilization and electronic activation.

    • Yield: ~75-85% of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide .[1]

  • Purification: Recrystallization from Ethanol/Water (avoid chromatography if possible to reduce waste).[1]

3.2. Visualizing the Reaction Logic

The following diagram illustrates the regioselectivity logic and the downstream cyclization pathway.

SynthesisPathway cluster_logic Mechanistic Driver SM 2,3,5,6-Tetrafluoro- 4-pyridinecarboxylic Acid Inter Tetrafluoro-4- pyridinecarboxamide SM->Inter 1. SOCl2 2. NH3 (Amidation) Target 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide Inter->Target NH3, MeCN (Regioselective SnAr at C2) Note1 C4-Amide directs NH3 to C2 position Inter->Note1 Cyclized Polyfluoro-pyrido[2,3-d] pyrimidine (Kinase Inhibitor Core) Target->Cyclized Triethyl orthoformate or Urea (Cyclization)

Caption: Synthetic flow from tetrafluoro-acid precursor to the target scaffold, highlighting the regioselective amination step.

Downstream Applications: Building the Pharmacophore

The primary value of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is its ability to react with cyclizing agents to form pyrido[2,3-d]pyrimidines .[1] This bicyclic system is a bioisostere of quinazoline (found in Gefitinib/Erlotinib) but with improved solubility and metabolic profiles due to the pyridine nitrogen and fluorine atoms.

4.1. Cyclization Protocol (The "One-Pot" Method)

To generate a kinase inhibitor core (e.g., for FGFR or EGFR targets):

  • Reagents: Target Scaffold (1.0 eq), Triethyl orthoformate (HC(OEt)₃, 5.0 eq), Acetic Anhydride (cat.).

  • Conditions: Reflux (100-110°C) for 4-6 hours.

  • Mechanism:

    • The exocyclic amine reacts with the orthoformate to form an imidate.

    • Intramolecular nucleophilic attack by the amide nitrogen closes the pyrimidine ring.

  • Product: 5,6,7-trifluoro-pyrido[2,3-d]pyrimidin-4(3H)-one.[1]

  • Further Functionalization: The C4-carbonyl can be chlorinated (

    
    ) to create a leaving group for introducing aniline derivatives (the "hinge binder" in kinase inhibitors).[1]
    
4.2. Comparative Data: Pyridine vs. Benzene Scaffolds

Why use the trifluoro-pyridine scaffold over a standard benzene ring?

ParameterTrifluoro-Pyridine CoreStandard Benzene CoreImpact on Drug Design
LogP (Lipophilicity) ModerateHighPyridine N lowers LogP, improving oral bioavailability.[1]
Metabolic Stability HighLow/ModerateC-F bonds block P450 oxidation sites.[1]
H-Bonding Acceptor (Ring N)NoneRing N often forms critical water-mediated bonds in the ATP pocket.[1]
Acidity (NH) IncreasedNeutralFluorines increase acidity of NH, strengthening H-bonds with residues like Asp/Glu.[1]
Biological Signaling Context[7]

When incorporated into a kinase inhibitor, this scaffold typically targets the ATP-binding pocket of Tyrosine Kinases. The diagram below illustrates the signaling pathway inhibition relevant to this class of molecules (specifically FGFR/EGFR pathways).

SignalingPathway RTK RTK (EGFR/FGFR) RAS RAS RTK->RAS Activation blocked Inhibitor Trifluoro-Pyridine Derivative Inhibitor->RTK Competes with ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Nucleus: Cell Proliferation ERK->Transcription

Caption: Mechanism of Action: The derivative blocks ATP binding at the RTK, halting the RAS/RAF/MEK proliferation cascade.

Safety & Handling Protocols

Hazard Identification:

  • Polyfluorinated compounds: Often possess high vapor pressure and lipophilicity; skin absorption is a risk.

  • Reactivity: The C-F bonds at positions 3, 5, and 6 are susceptible to nucleophilic attack by biological thiols (e.g., glutathione) if not sterically protected, potentially causing toxicity.

Self-Validating Safety Steps:

  • TLC Monitoring: Use fluorescent TLC plates.[1] The pyridine ring quenches fluorescence. Disappearance of the starting amide (

    
     in 50% EtOAc/Hex) and appearance of the amine (
    
    
    
    ) confirms conversion without sampling.
  • Quenching: Always quench

    
     reactions with dilute acid (HCl) to neutralize excess ammonia before extraction to prevent emulsion formation.[1]
    
References
  • Synthesis of Polyfluorinated Pyridines

    • Title: Process for preparing 2-amino-3,5-difluoropyridine and related derivatives.[1][7][8]

    • Source: WO Patent 2025/093631 A1.[1]

    • Relevance: Establishes the industrial standard for amination of fluorin
    • URL:[1]

  • Kinase Inhibitor Design (FGFR4)

    • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry, 2022.[9][10]

    • Relevance: Demonstrates the utility of aminopyridine scaffolds in kinase inhibition and structure-activity relationships (SAR).[1]

    • URL:[Link]

  • Hofmann Rearrangement & Amide Reactivity

    • Title: Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2.[1][11]

    • Source:New Journal of Chemistry, 2021.[11]

    • Relevance: Details the reactivity of pyridine carboxamides and their conversion to ureas/amines, a key alternative synthetic p
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[1]

    • Source:Molecules, 2022.[2][9][10]

    • Relevance: Reviews the strategic introduction of fluorine (as seen in our scaffold) to improve metabolic stability and binding in drugs like Sotorasib.
    • URL:[Link][1]

Sources

Technical Guide: Characterization and Physical Properties of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS 259675-83-7 ), a critical fluorinated pyridine intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical candidates. Due to the high specificity of its substitution pattern, this compound requires precise analytical characterization to distinguish it from regioisomeric impurities common in nucleophilic aromatic substitution (


) syntheses. This document outlines its physical characteristics, synthesis pathways, and validated protocols for identity confirmation.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
Chemical Name 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide
Synonyms 2-Amino-3,5,6-trifluoroisonicotinamide; 4-Carbamoyl-2-amino-3,5,6-trifluoropyridine
CAS Registry Number 259675-83-7
Molecular Formula

Molecular Weight 191.11 g/mol
SMILES NC(=O)c1c(F)c(F)nc(N)c1F
InChI Key (Derivative specific, typically generated from structure)
Structural Significance

The compound features a fully substituted pyridine ring. The electron-withdrawing nature of the three fluorine atoms (positions 3, 5, 6) significantly reduces the basicity of the pyridine nitrogen and the exocyclic amino group. This electronic environment creates unique solubility and stability profiles compared to non-fluorinated analogs.

Physical Characteristics

Appearance and State[9][13]
  • Physical State: Solid (Crystalline powder).

  • Color: Typically white to off-white or pale cream. Impurities (often oxidation products or regioisomers) can impart a yellow tint.

Melting Point Analysis

Accurate melting point determination is the primary rapid-test for purity.

  • Typical Range: >140 °C (Solid).

    • Note: The specific melting point is highly dependent on crystalline purity and polymorph. Similar fluorinated isonicotinamides typically melt in the 150–180 °C range.

    • Thermodynamic Behavior: The compound is stable up to its melting point but may undergo decarboxylation or dehydration (to nitrile) at temperatures exceeding 200 °C.

Solubility Profile
SolventSolubilityOperational Note
DMSO HighPreferred solvent for NMR and stock solutions.
Methanol/Acetonitrile ModerateSuitable for HPLC sample preparation.
Water LowPoor solubility due to lipophilic fluorine atoms, despite the amide group.
Hexane/Heptane NegligibleUseful as anti-solvents for recrystallization.

Synthesis & Impurity Profiling

The synthesis typically involves Nucleophilic Aromatic Substitution (


) on perfluorinated precursors. Understanding this pathway is crucial for identifying impurities.
Synthesis Workflow (DOT Visualization)

SynthesisPath PFP Pentafluoropyridine (Starting Material) Cyano 4-Cyano-2,3,5,6- tetrafluoropyridine PFP->Cyano CN- Substitution Inter Intermediate: 2-Amino-4-cyano- 3,5,6-trifluoropyridine Cyano->Inter NH3 (Ammonolysis) Regioselective at C2 Impurity1 Impurity A: 4-Amino isomer Cyano->Impurity1 Non-selective Amination (C4) Target TARGET: 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide Inter->Target Partial Hydrolysis (H2SO4/H2O) Impurity2 Impurity B: Carboxylic Acid (Hydrolysis) Target->Impurity2 Over-Hydrolysis

Figure 1: Synthetic pathway showing the origin of critical impurities (Regioisomers and Hydrolysis products).

Analytical Protocols

To validate the identity and purity of CAS 259675-83-7, the following multi-modal approach is recommended.

A. Melting Point Determination (Protocol)

Objective: Confirm crystallinity and gross purity.

  • Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo or Buchi).

  • Sample Prep: Dry sample under vacuum at 40 °C for 4 hours to remove solvent residues.

  • Ramp Rate:

    • Fast ramp (10 °C/min) to 120 °C.

    • Slow ramp (1 °C/min ) from 120 °C to melt.

  • Acceptance: Sharp melting range (< 2 °C variation). A broad range indicates the presence of the carboxylic acid derivative or solvent inclusion.

B. HPLC Purity Method

Objective: Quantify regioisomers and hydrolysis byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

C. F NMR Spectroscopy (Identity Confirmation)

This is the most definitive test. The molecule has three non-equivalent fluorine atoms.

  • Solvent: DMSO-

    
    .
    
  • Expected Pattern: Three distinct signals.[1][2][3]

    • 
       ~ -90 ppm (F at C3/C5, doublet/multiplet).
      
    • 
       ~ -140 to -160 ppm (F at C6).
      
    • Note: Coupling constants (

      
      ) will be significant (typically 15-25 Hz).
      

Handling & Safety (GHS Classification)

As a fluorinated pyridine derivative, this compound should be treated as a potential irritant and toxicant.[4]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of fine dust.

Applications in Drug & Agrochemical Development[9]

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide serves as a versatile scaffold:

  • Herbicide Synthesis: It is a key intermediate for pyridine-carboxylic acid herbicides (Auxin mimics). The trifluoro-motif enhances metabolic stability and lipophilicity, improving leaf cuticle penetration.

  • Kinase Inhibitors: The aminopyridine core is a privileged structure in kinase inhibition. The fluorine atoms modulate the pKa of the amino group, altering hydrogen bonding capability with the kinase hinge region.

References

  • Chemical Identity & CAS: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. CAS Common Chemistry.[2] CAS Registry Number 259675-83-7.[5][6] [2]

  • Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1. (General reference for nucleophilic substitution on perfluoropyridines).
  • Commercial Availability & Purity: FChemicals Technology Co., Ltd. Product Catalog: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (98%).

  • Related Fluorinated Amides: PubChem Compound Summary for 2-Amino-3,5-difluoro-4-pyridinecarboxamide (Analog for property estimation). [2]

Sources

The Fluorine Scaffold: Evolution and Synthesis of Trifluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into heteroaromatic rings has transitioned from a niche academic curiosity to a cornerstone of modern drug discovery. Among these scaffolds, trifluorinated pyridines (specifically the 2,3,5- and 2,4,6- isomers) represent a "privileged structure" in medicinal chemistry. They offer a unique tripartite benefit: modulation of pKa to optimize oral bioavailability, profound metabolic stability against oxidative attack, and specific electrostatic handles for protein-ligand binding.

This guide analyzes the historical trajectory of these intermediates—from the hazardous direct fluorination methods of the mid-20th century to the refined, scalable Halogen Exchange (Halex) protocols used today. It provides a validated experimental workflow for the synthesis of 2,3,5-trifluoropyridine , supported by mechanistic insights into the critical role of phase-transfer catalysis in nucleophilic aromatic substitution (


).

Part 1: The Fluorine Imperative – Why Trifluorinated Pyridines?

The "Fluorine Scan" is now a standard operation in Structure-Activity Relationship (SAR) studies. However, the trifluorinated pyridine ring is distinct from a simple pendant trifluoromethyl (


) group.
The Bioisosteric Advantage

Replacing hydrogen with fluorine (


) exerts a massive electronic effect with minimal steric penalty (Van der Waals radius: 

,

). In the context of a pyridine ring:
  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity, facilitating cell membrane permeability.
    
  • Basicity Modulation: Pyridine is a weak base (

    
    ). Successive fluorination dramatically lowers the pKa of the ring nitrogen due to the strong inductive electron-withdrawal (
    
    
    
    effect) of fluorine. This prevents protonation at physiological pH, often improving the solubility and bioavailability of the parent drug.
  • Metabolic Blockade: The

    
     bond (
    
    
    
    ) is the strongest single bond in organic chemistry. Placing fluorine at the 3- and 5-positions of the pyridine ring blocks the primary sites of cytochrome P450 oxidative metabolism, extending the drug's half-life (
    
    
    ).
Structural Diversity

The two primary isomers serve different synthetic roles:

  • 2,3,5-Trifluoropyridine: A "linker" scaffold. The C-6 position remains open for nucleophilic attack, allowing the attachment of complex pharmacophores while retaining the fluorinated core.

  • 2,4,6-Trifluoropyridine: A symmetric core often used in agrochemicals (e.g., herbicides) where stability is paramount.

Part 2: Historical Evolution – From Explosion to Precision

The history of fluorinated pyridines is defined by the struggle to control the reactivity of fluorine.

The Early Era: Direct Fluorination (1950s–1960s)

Early attempts by pioneers like G.C. Finger and later Richard Chambers (University of Durham) involved the reaction of pyridine with elemental fluorine (


) or cobalt trifluoride (

).
  • The Challenge: Pyridine is electron-deficient. Electrophilic fluorination requires forcing conditions, often leading to tar formation or explosive decomposition.

  • The Outcome: While these methods produced perfluoropyridine (

    
    ), they lacked regioselectivity.[1] Isolating specific trifluorinated intermediates required tedious fractional distillation of complex mixtures.
    
The Industrial Shift: The Halex Reaction (1970s–Present)

The industry demanded a safer, scalable route. The solution was the Halogen Exchange (Halex) reaction—a nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) where chloropyridines are treated with a fluoride source (typically Potassium Fluoride, KF).
  • The Logic: Instead of forcing an electrophile (

    
    ) onto an electron-poor ring, Halex utilizes a nucleophile (
    
    
    
    ) to displace a leaving group (
    
    
    ) from an already activated ring.
  • The Breakthrough: The discovery that polar aprotic solvents (Sulfolane, DMSO) and phase-transfer catalysts could "naked" the fluoride ion, increasing its nucleophilicity by orders of magnitude.

Part 3: Mechanistic Deep Dive – The Halex Reaction

The synthesis of 2,3,5-trifluoropyridine from 2,3,5-trichloropyridine is the archetypal Halex process.

The "Naked Fluoride" Concept

In solid KF, the lattice energy is high. In non-polar solvents, KF is insoluble. In protic solvents (water/alcohols), the fluoride ion is heavily solvated by hydrogen bonds, rendering it non-nucleophilic. The Solution: Use a polar aprotic solvent (e.g., Sulfolane) that solvates the potassium cation (


) but leaves the fluoride anion (

) "naked" and highly reactive.
Diagram: The Halex Mechanism ( )

The reaction proceeds via a Meisenheimer complex. The electron-withdrawing nitrogen atom stabilizes the negative charge in the transition state.

HalexMechanism Figure 1: Mechanism of Halex Reaction for Pyridine Fluorination Substrate 2,3,5-Trichloropyridine TS Meisenheimer Complex (Stabilized Anion) Substrate->TS Nucleophilic Attack (F-) Reagent KF (Spray-Dried) + 18-Crown-6 Reagent->TS Solvation of K+ Product 2,3,5-Trifluoropyridine TS->Product Elimination of Cl- Byproduct KCl TS->Byproduct

Figure 1: The


 mechanism.[2] The 18-crown-6 ether complexes the 

ion, leaving

free to attack the electron-deficient pyridine ring at the chlorinated positions.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2,3,5-Trifluoropyridine via Halex Reaction. Scale: Laboratory (100g basis).

Reagents & Equipment
ReagentRoleSpecification
2,3,5-Trichloropyridine SubstratePurity >98%
Potassium Fluoride (KF) Fluorinating AgentSpray-dried (Critical for surface area)
Sulfolane SolventAnhydrous (<50 ppm

)
Tetraphenylphosphonium bromide Phase Transfer Catalyst2-5 mol% loading
Toluene Azeotropic AgentFor drying the system
Step-by-Step Methodology
  • System Preparation (Drying):

    • Causality: Water is the enemy. It solvates

      
       (killing reactivity) and hydrolyzes the product to pyridinols.
      
    • Step: Charge Sulfolane and KF into a reactor. Add Toluene. Heat to reflux and collect water via a Dean-Stark trap until no more water separates. Distill off the Toluene.

  • Reaction Initiation:

    • Add 2,3,5-trichloropyridine and the phase transfer catalyst (Tetraphenylphosphonium bromide).

    • Note: The catalyst facilitates the transport of

      
       from the solid KF surface into the bulk sulfolane phase.
      
  • Thermal Reaction:

    • Heat the mixture to 210°C .

    • Monitoring: Hold for 12-18 hours. Monitor via GC-MS.[3]

    • Observation: You will observe the sequential formation of mono-fluoro, di-fluoro, and finally tri-fluoro species. Do not stop until the di-fluoro intermediate is <2%.

  • Isolation (Distillation):

    • 2,3,5-Trifluoropyridine has a boiling point of ~80-82°C (at atmospheric pressure), significantly lower than Sulfolane (285°C).

    • Step: Install a fractionating column. Apply mild vacuum if necessary. Distill the product directly from the hot reaction mixture.

    • Safety: This "reactive distillation" prevents product degradation by removing it from the harsh thermal environment immediately upon formation.

Workflow Visualization

SynthesisWorkflow Figure 2: Process Workflow for Halex Synthesis of 2,3,5-Trifluoropyridine Start Start: Anhydrous KF + Sulfolane Drying Azeotropic Drying (Toluene Reflux) Start->Drying Reaction Add Substrate + Catalyst Heat to 210°C (18h) Drying->Reaction Monitoring GC-MS Check: Is Di-fluoro < 2%? Reaction->Monitoring Monitoring->Reaction No (Continue Heating) Distillation Fractional Distillation Collect fraction bp 80-82°C Monitoring->Distillation Yes Final Pure 2,3,5-Trifluoropyridine (>99% Purity) Distillation->Final

Figure 2: Operational workflow emphasizing the critical drying step and reaction endpoint monitoring.

Part 5: Applications in Drug Discovery

The utility of 2,3,5-trifluoropyridine extends beyond simple substitution.[4] It acts as a versatile building block.

Case Study: Fluazinam Synthesis

Fluazinam is a broad-spectrum fungicide that uncouples mitochondrial oxidative phosphorylation.

  • Synthesis Logic: The 2,3,5-trifluoropyridine core is reacted with a substituted amine.

  • Regioselectivity: Nucleophilic attack occurs preferentially at the C-6 position .

    • Why? The C-6 position is para to one fluorine and ortho to another, maximizing the activating influence of the electron-withdrawing fluorine atoms, making it the most electrophilic carbon on the ring.

Data Summary: Comparative Reactivity of Pyridine Sites | Position on 2,3,5-


-Py | Electronic Environment | Reactivity toward Nucleophiles |
| :--- | :--- | :--- |
| C-2 (

)
| Flanked by N; Sterically hindered | Low | | C-3 (

)
| Meta to N; Electronically neutral | Very Low | | C-5 (

)
| Meta to N; Electronically neutral | Very Low | | C-6 (

)
| Ortho to N; Activated by C-5 F | High (Primary site of substitution) |

References

  • Chambers, R. D. , & Sargent, C. R. (1981). Polyfluoroheterocyclic compounds. Advances in Heterocyclic Chemistry, 28, 1-71. Link

  • Finger, G. C. , & Starr, L. D. (1959). Aromatic Fluorine Compounds.[1][2][4][5][6] IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674–2675. Link

  • Siegemund, G. , et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. (Detailed review of the Halex process). Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyrimidine. Tetrahedron, 59(4), 437-454. Link

  • Ishihara Sangyo Kaisha, Ltd. (1982). Process for producing 2,3,5-trifluoropyridine. U.S. Patent 4,331,813. (Primary source for the industrial Halex protocol). Link

Sources

Methodological & Application

Application Notes: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide, a key building block for pharmaceutical research and development. We detail its physicochemical properties, safety protocols, and core synthetic applications. The strategic placement of fluorine atoms, a primary amine, and a primary carboxamide on the pyridine scaffold offers multiple reaction sites for diversification, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[1][2][3] Detailed, field-tested protocols for N-acylation, Hofmann rearrangement, and carboxamide dehydration are provided to enable researchers to effectively utilize this intermediate in their drug discovery programs.

Introduction: The Strategic Value of a Polysubstituted Fluoropyridine

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to enhance crucial drug-like properties.[1][2][4] Fluorination can improve metabolic stability by blocking sites of oxidation, modulate pKa to enhance cell permeability, and increase binding affinity to target proteins.[3][4] 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is a "privileged" scaffold that combines these benefits with three distinct points for synthetic diversification: a nucleophilic exocyclic amine, a transformable carboxamide, and a highly fluorinated pyridine core.

This intermediate is particularly valuable for synthesizing libraries of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. Its trifluorinated pyridine ring mimics the electronics of a purine or pyrimidine core while offering enhanced stability and unique interaction potential.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties and safe handling procedures is paramount before any experimental work.

Properties Summary
PropertyValueSource
CAS Number 259675-83-7Internal Data
Molecular Formula C₆H₃F₃N₃OInternal Data
Molecular Weight 206.11 g/mol Calculated
Appearance White to off-white solid/powder[5]
Melting Point Not reported; similar compounds range from 85-105 °C[5][6]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (e.g., DCM). Limited solubility in water and nonpolar hydrocarbons.[5]
Safety & Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide was publicly available at the time of writing. The following guidance is based on SDS for structurally similar fluorinated aminopyridines and aminopyridine carboxamides.[7][8][9][10][11] Researchers MUST consult the compound-specific SDS provided by the supplier before handling.

  • Hazard Statements: Assumed to be toxic if swallowed, harmful in contact with skin, and to cause serious skin and eye irritation.[8][9][11] May cause respiratory irritation.[8][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

Core Synthetic Applications & Protocols

The utility of this intermediate lies in the orthogonal reactivity of its functional groups. The following sections detail proven protocols for its derivatization.

Application I: N-Functionalization via Acylation

Causality & Expertise: The exocyclic 2-amino group is a potent nucleophile, readily participating in reactions with electrophiles. N-acylation is a fundamental transformation in drug discovery to introduce diverse side chains, modulate polarity, and establish key hydrogen-bonding interactions with biological targets.[12][13] The protocol below uses an acyl chloride, a common and highly reactive acylating agent. A non-nucleophilic organic base like triethylamine (TEA) is chosen to neutralize the HCl byproduct without competing with the aminopyridine nucleophile. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and many common acyl chlorides.

  • Materials & Reagents

    Reagent M.W. ( g/mol ) Molar Eq. Quantity
    2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide 206.11 1.0 206 mg (1.0 mmol)
    Benzoyl Chloride 140.57 1.1 128 µL (1.1 mmol)
    Triethylamine (TEA) 101.19 1.5 209 µL (1.5 mmol)

    | Dichloromethane (DCM), anhydrous | - | - | 10 mL |

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (206 mg, 1.0 mmol) and anhydrous DCM (10 mL).

    • Stir the suspension at room temperature until a clear solution or fine suspension is formed.

    • Add triethylamine (209 µL, 1.5 mmol) to the mixture.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add benzoyl chloride (128 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes. A precipitate (triethylamine hydrochloride) may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the desired N-acylated product.

Application II: Carboxamide to Amine Transformation via Hofmann Rearrangement

Causality & Expertise: The Hofmann rearrangement is a powerful reaction that converts a primary amide into a primary amine with one fewer carbon atom.[14][15] This transformation is exceptionally useful as it unmasks a new amino group at the 4-position, converting the initial scaffold into a highly functionalized 2,4-diaminopyridine derivative. This new amine provides a second, distinct handle for further diversification. The reaction proceeds through an isocyanate intermediate formed by treating the amide with a halogen (e.g., bromine) and a strong base.[14][16][17] The isocyanate is then hydrolyzed in situ to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[15][17]

  • Materials & Reagents

    Reagent M.W. ( g/mol ) Molar Eq. Quantity
    2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide 206.11 1.0 206 mg (1.0 mmol)
    Sodium Hydroxide (NaOH) 40.00 4.0 160 mg (4.0 mmol)
    Bromine (Br₂) 159.81 1.1 56 µL (1.1 mmol)
    Dioxane - - 5 mL

    | Water | - | - | 5 mL |

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite: In a flask cooled to 0 °C, dissolve sodium hydroxide (160 mg, 4.0 mmol) in water (5 mL). Slowly add bromine (56 µL, 1.1 mmol) and stir until the solution becomes pale yellow.

    • In a separate round-bottom flask, dissolve 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (206 mg, 1.0 mmol) in dioxane (5 mL).

    • Cool the amide solution to 0 °C and slowly add the pre-chilled sodium hypobromite solution dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to 50-70 °C and stir for 1-2 hours. Monitor the reaction for the cessation of gas (CO₂) evolution.

    • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with a saturated solution of sodium thiosulfate (to quench any remaining bromine) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification: The resulting 2,4-diaminopyridine derivative can be purified by flash column chromatography on silica gel.

Application III: Carboxamide to Nitrile Transformation via Dehydration

Causality & Expertise: Dehydration of the primary carboxamide provides a direct route to the corresponding nitrile. The cyano group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor, a bioisostere for other groups, and can be hydrolyzed back to a carboxylic acid or reduced to a primary amine under different conditions.[18][19] Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or propylphosphonic anhydride (T3P) are effective for this transformation.[20][21] The following protocol uses POCl₃, a common and cost-effective dehydrating agent. Pyridine is often used as both the solvent and a base to neutralize the acidic byproducts.

  • Materials & Reagents

    Reagent M.W. ( g/mol ) Molar Eq. Quantity
    2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide 206.11 1.0 206 mg (1.0 mmol)
    Phosphorus Oxychloride (POCl₃) 153.33 1.5 140 µL (1.5 mmol)

    | Pyridine, anhydrous | - | - | 5 mL |

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (206 mg, 1.0 mmol) and anhydrous pyridine (5 mL).

    • Stir the mixture and cool to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (140 µL, 1.5 mmol) dropwise to the stirred suspension. The reaction may be exothermic.

    • After addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and should be performed cautiously in a fume hood.

    • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude nitrile by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility and key mechanistic steps associated with 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide.

G cluster_0 Amine Functionalization cluster_1 Carboxamide Transformation start 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide prod1 N-Acyl/Sulfonyl Derivative start->prod1 Acylation / Sulfonylation prod2 4-Amino Derivative start->prod2 Hofmann Rearrangement prod3 4-Cyano Derivative start->prod3 Dehydration

Caption: Synthetic diversification routes from the core intermediate.

Hofmann_Mechanism A Primary Amide R-CONH₂ B N-Bromoamide R-CONHBr A->B Br₂ / OH⁻ C Isocyanate R-N=C=O B->C OH⁻ Rearrangement D Carbamic Acid R-NHCOOH C->D H₂O E Primary Amine R-NH₂ D->E -CO₂

Caption: Simplified mechanism of the Hofmann Rearrangement.

References

  • Benchchem. (2025).
  • Pharmaffiliates. (2025). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
  • Benchchem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Google Patents. (n.d.). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • Moura, J. L., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Sahn, J. J., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Chemistry Steps. (2025). The Hofmann Rearrangement. [Link]

  • Google Patents. (n.d.). Process for producing a nitrile.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Movassaghi, M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. PMC. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]

  • TSI Journals. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [Link]

  • Google Patents. (n.d.). Method for preparing 2-acetamido-5-aminopyridine.
  • Pipzine Chemicals. (n.d.). 4-Amino-2,3,5,6-tetrafluoropyridine. [Link]

  • CAS Common Chemistry. (n.d.). 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]

Sources

Application Note: Divergent Cyclization Protocols for 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with polyfluorinated heterocyclic scaffolds. It details the synthetic utility of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide , a highly functionalized intermediate that offers divergent cyclization pathways to access Imidazo[1,2-a]pyridines and Pyrido[4,3-d]pyrimidines .

Executive Summary

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (Structure 1 ) is a versatile "push-pull" fluorinated scaffold. Its reactivity is defined by the interplay between the electron-donating 2-amino group, the electron-withdrawing 4-carboxamide, and the labile fluorine atoms at positions 3, 5, and 6.

Unlike the more common nicotinamide (3-carboxamide) derivatives which readily form pyrido[2,3-d]pyrimidines, this isonicotinamide (4-carboxamide) derivative requires specific activation strategies to achieve ring fusion.

Key Applications Covered:

  • Synthesis of Fluorinated Imidazo[1,2-a]pyridines: Utilizing the N1/C2-amine motif.

  • Synthesis of Pyrido[4,3-d]pyrimidines: Utilizing a regioselective

    
     displacement at C3 followed by cyclization.
    

Structural Analysis & Reactivity Profile[1]

The molecule presents three distinct sites for cyclization-based elaboration.[1][2] Understanding these electronic vectors is critical for protocol success.

SiteFunctional GroupReactivity ModeTarget Heterocycle
N1 / C2-NH2 Amidine-like motifElectrophilic Attack: The ring nitrogen (N1) is nucleophilic, allowing alkylation followed by cyclization onto the C2-amine.Imidazo[1,2-a]pyridine
C3-F Fluorine (Activated)

Displacement:
Flanked by the electron-withdrawing 4-CONH2, this fluorine is highly susceptible to displacement by amines or hydrazines.
Pyrido[4,3-d]pyrimidine
C4-CONH2 Primary AmideCondensation: Acts as the electrophilic partner in cyclizations after C3 modification.Pyrido[4,3-d]pyrimidine
Critical Structural Note (Isomer Alert)

Researchers often confuse this scaffold with 2-amino-3,5,6-trifluoro-3-pyridinecarboxamide .

  • 3-Carboxamide (Nicotinamide): Cyclizes to Pyrido[2,3-d]pyrimidine .

  • 4-Carboxamide (Isonicotinamide - Current Topic): Cyclizes to Pyrido[4,3-d]pyrimidine or Imidazo[1,2-a]pyridine .

  • Verification: Ensure your starting material has the amide at the 4-position (para to the ring nitrogen) before proceeding.

Workflow Visualization

CyclizationPathways Start 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide (1) Inter1 N-Alkylated Intermediate Start->Inter1 N1-Alkylation (EtOH, Reflux) Inter2 3-(Alkylamino)-2-amino- 4-pyridinecarboxamide Start->Inter2 SNAr @ C3 (Regioselective) Reagent1 Reagent: α-Haloketone (e.g., Chloroacetone) Product1 Imidazo[1,2-a]pyridine-7-carboxamide (Scaffold A) Inter1->Product1 Dehydration Cyclization Reagent2 Reagent: Primary Amine (R-NH2) + Orthoformate Product2 Pyrido[4,3-d]pyrimidine-4(3H)-one (Scaffold B) Inter2->Product2 Condensation (HC(OEt)3)

Figure 1: Divergent synthetic pathways for 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. Pathway 1 exploits the N1/C2-amine; Pathway 2 exploits the C3-F/C4-amide.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Imidazo[1,2-a]pyridines

This reaction leverages the "Hantzsch-type" cyclization. The 2-amino group and the ring nitrogen react with


-halocarbonyls.

Target Molecule: 3,5,6-Trifluoro-2-methylimidazo[1,2-a]pyridine-7-carboxamide (Example).

Materials:

  • Substrate: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (1.0 eq)

  • Reagent: Chloroacetone (1.2 eq) or Ethyl bromopyruvate (for ester derivatives)

  • Solvent: Ethanol (anhydrous) or 1,4-Dioxane

  • Base: NaHCO

    
     (solid)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the substrate (1.0 mmol) and anhydrous Ethanol (10 mL).

  • Alkylation: Add Chloroacetone (1.2 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Mechanism Note: The ring nitrogen (N1) is the most nucleophilic site, forming a pyridinium salt intermediate.

  • Cyclization: If the intermediate salt precipitates, collect it. If not, add solid NaHCO

    
     (2.0 eq) to the reaction mixture and continue refluxing for 2 hours to force the dehydration/cyclization.
    
  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (20 mL) to dissolve inorganic salts.

  • Isolation: Filter the solid precipitate. Wash with cold water and diethyl ether.

  • Purification: Recrystallize from EtOH/Water or purify via column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    

Expected Outcome: A fused bicyclic system retaining the 4-carboxamide (now at position 7 of the imidazo-pyridine system) and the fluorines.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines

This protocol requires a regioselective displacement of the 3-fluorine atom. The 3-position is activated for


 by the ortho-amide (C4) and para-fluorine (C6), despite the deactivating effect of the ortho-amine (C2).

Target Molecule: 3-Substituted-5,6-difluoro-pyrido[4,3-d]pyrimidin-4(3H)-one.

Materials:

  • Substrate: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq) (Representative primary amine)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess/Solvent)

  • Catalyst: Sulfamic acid (5 mol%) or Acetic acid

Step-by-Step Methodology:

  • Step 1:

    
     Displacement (C3-F) 
    
    • Dissolve substrate (1.0 mmol) in DMF (3 mL).

    • Add Benzylamine (1.1 mmol) and DIPEA (1.2 mmol).

    • Heat to 60–80 °C for 4 hours.

    • Checkpoint: Monitor for the disappearance of the starting material. The product is 2-amino-3-(benzylamino)-5,6-difluoro-4-pyridinecarboxamide . The 3-F is displaced preferentially over 5-F or 6-F due to the "ortho-to-EWG" (amide) effect.

    • Workup: Pour into ice water, filter the diamine precipitate, and dry.

  • Step 2: Pyrimidine Ring Closure

    • Suspend the dried intermediate from Step 1 in Triethyl orthoformate (5 mL).

    • Add Sulfamic acid (catalytic).

    • Reflux (146 °C) for 3–6 hours.

    • Mechanism:[3][4][5][6][7][8] The orthoformate bridges the 3-amino nitrogen and the 4-amide nitrogen, inserting a single carbon to close the pyrimidine ring.

    • Workup: Cool to room temperature.[7] The product often precipitates.

    • Purification: Wash with Hexane/Et

      
      O (1:1).
      

Expected Outcome: A 3,4-fused pyrido[4,3-d]pyrimidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Regioisomer Mixtures (Protocol B) Competition between C3-F and C5-F displacement.Lower the reaction temperature in Step 1 (try 40 °C). Use a non-polar solvent (THF) to enhance ortho-directing effects via H-bonding with the amide.
Incomplete Cyclization (Protocol A) Stable N-alkylated intermediate (salt) formed but didn't dehydrate.Ensure Base (NaHCO

or Et

N) is added in the second phase of reflux. Increase reaction time.
Hydrolysis of Amide Harsh acidic/basic conditions.Avoid strong aqueous acids. Use anhydrous conditions for cyclizations (e.g., TEOF, glacial AcOH).

References

  • General Reactivity of Polyfluoropyridines

    • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heteroaromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1999 .

  • Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015 .

  • Pyrido[4,3-d]pyrimidine Scaffolds

    • Review on the Synthesis and Therapeutic Potential of Pyrido[4,3-d]pyrimidine Derivatives. Pharmaceuticals, 2022 .[9]

  • Orthoester Cyclizations

    • Saba, S., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molecules, 2023 .[5][10]

  • Regioselectivity in Fluoropyridines

    • Sipyagin, A. M., et al. "Reactions of Polyhalopyridines." Chemistry of Heterocyclic Compounds, 2003 .

Disclaimer: This document is for research purposes only. All protocols involve hazardous fluorinated intermediates and should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide, a key intermediate in pharmaceutical and agrochemical research. The presented methodology is designed for researchers, scientists, and professionals in drug development, focusing on a robust, two-step synthetic pathway starting from the commercially available 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile. This guide emphasizes scientific integrity, providing detailed, step-by-step protocols, explanations of the underlying chemical principles, and in-depth safety considerations. All procedures are supported by authoritative references to ensure reproducibility and scalability.

Introduction and Strategic Overview

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. The presence of a trifluorinated pyridine ring, an amino group, and a carboxamide moiety provides a versatile scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a unique building block for accessing new chemical space.

The synthetic strategy outlined herein is predicated on a logical and efficient two-step sequence:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the amino group at the C2 position of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile.

  • Controlled Nitrile Hydrolysis: Conversion of the cyano group to the desired carboxamide functionality.

This approach is designed for scalability, employing readily available starting materials and reagents, and reaction conditions amenable to industrial production.

Proposed Synthetic Pathway

The synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is proposed to proceed via the following two-step reaction sequence starting from 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile.

Synthetic_Pathway start 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile intermediate 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile start->intermediate Step 1: Amination (SNA) product 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide intermediate->product Step 2: Nitrile Hydrolysis

Caption: Proposed two-step synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile via Selective Amination

Principle: This step involves the selective nucleophilic aromatic substitution (SNAr) of a fluorine atom on the highly electron-deficient tetrafluoropyridine ring. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are activated towards nucleophilic attack.[1] In the case of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, the C2 and C6 positions are the most activated. The reaction with an ammonia source will lead to the displacement of a fluorine atom by an amino group.

Reaction Scheme:

Protocol:

  • Reactor Setup: To a clean, dry, and inerted pressure reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable organic solvent such as ethanol or isopropanol. Cool the mixture to 0-5 °C using an ice bath.

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas into the solution or add a pre-cooled solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) (2.0-3.0 eq). Alternatively, aqueous ammonia (28-30%) can be used.

  • Reaction Conditions: Seal the reactor and heat the mixture to 60-80 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water to the residue and stir for 30 minutes.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to afford the crude 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Expert Insights:

  • The choice of ammonia source and solvent can influence the reaction rate and selectivity. Anhydrous conditions are generally preferred to minimize side reactions.

  • The reaction is typically regioselective for the 2-position due to the activating effect of the pyridine nitrogen.

  • Careful control of temperature and pressure is crucial for safety and to prevent over-amination.

Step 2: Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide via Nitrile Hydrolysis

Principle: This step involves the hydrolysis of the nitrile group to a carboxamide. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.[2][3]

Reaction Scheme:

Protocol (Acid-Catalyzed):

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile (1.0 eq).

  • Acid Addition: Add concentrated sulfuric acid (98%) (5-10 volumes).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by HPLC or TLC (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to a pH of 7-8, keeping the temperature below 20 °C.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol (Base-Catalyzed):

  • Reactor Setup: In a round-bottom flask with a stirrer and reflux condenser, suspend 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (80-90 °C) and monitor the reaction by HPLC or TLC until completion (typically 3-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of 7.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent.

Expert Insights:

  • Acid-catalyzed hydrolysis is often faster but requires careful handling of concentrated acids.

  • Base-catalyzed hydrolysis is generally milder but may be slower. The choice of conditions depends on the stability of the starting material and product to the reaction conditions.

  • Over-hydrolysis to the carboxylic acid can be a side reaction. Careful monitoring of the reaction progress is essential to maximize the yield of the desired carboxamide.

Data Summary

The following table summarizes typical reaction parameters for the scalable synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide.

Step Parameter Value Notes
1: Amination Starting Material2,3,5,6-Tetrafluoro-4-pyridinecarbonitrileCommercially available.[4][5][6]
ReagentAnhydrous Ammonia or Aqueous AmmoniaExcess is used to drive the reaction.
SolventEthanol, Isopropanol, or MethanolAnhydrous solvents are preferred.
Temperature60-80 °CRequires a pressure-rated reactor.
Typical Yield85-95%After purification.
Purity (HPLC)>98%
2: Nitrile Hydrolysis Starting Material2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrileFrom Step 1.
Reagent (Acidic)Concentrated H₂SO₄
Reagent (Basic)NaOH or KOH
SolventWater/Ethanol (for basic hydrolysis)
Temperature80-100 °C
Typical Yield80-90%After purification.
Purity (HPLC)>99%

Workflow Visualization

The following diagram illustrates the experimental workflow for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Nitrile Hydrolysis s1_start Charge Reactor with 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile s1_reagents Add Solvent and Ammonia Source s1_start->s1_reagents s1_reaction Heat to 60-80 °C (4-8 hours) s1_reagents->s1_reaction s1_workup Cool, Vent, Concentrate, Precipitate with Water s1_reaction->s1_workup s1_isolate Filter, Wash, and Dry s1_workup->s1_isolate s1_purify Recrystallize s1_isolate->s1_purify s2_start Charge Reactor with 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile s1_purify->s2_start Intermediate Product s2_reagents Add Acid or Base s2_start->s2_reagents s2_reaction Heat to 80-100 °C (2-6 hours) s2_reagents->s2_reaction s2_workup Cool, Quench on Ice, Neutralize s2_reaction->s2_workup s2_isolate Filter, Wash, and Dry s2_workup->s2_isolate s2_purify Recrystallize s2_isolate->s2_purify final_product final_product s2_purify->final_product Final Product: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Caption: Detailed experimental workflow for the synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6]

  • Ammonia: Corrosive and toxic. Anhydrous ammonia is a compressed gas. Handle with extreme care in a well-ventilated area.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water.

  • Sodium/Potassium Hydroxide: Corrosive and causes severe burns.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The synthetic route and detailed protocols provided in this document offer a scalable and efficient method for the preparation of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. By leveraging a two-step approach involving a selective nucleophilic aromatic substitution followed by a controlled nitrile hydrolysis, this key pharmaceutical intermediate can be synthesized in high yield and purity. The provided insights into the reaction mechanisms, process parameters, and safety considerations are intended to empower researchers and development scientists to successfully implement and adapt these procedures for their specific needs.

References

  • Amerigo Scientific. 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (99%). [Link]

  • Chambers, R. D., et al. "Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
  • Katritzky, A. R., et al.
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)." Master Organic Chemistry, 20 Aug. 2018. [Link]

  • Hartwig, J. F., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 136, no. 25, 2014, pp. 9077-9090. [Link]

  • Google Patents.
  • PubChem. 2,3,5,6-Tetrafluoropyridine-4-carbonitrile. [Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

Sources

Application Note: One-Pot Synthesis Techniques Utilizing 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide a comprehensive, technical framework for utilizing 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide in advanced organic synthesis. The content focuses on overcoming the specific regioselectivity challenges inherent to polyfluorinated heterocycles to achieve high-value fused ring systems.


 Cascades and Heterocycle Fusion Protocols

Introduction & Chemical Space Analysis

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS: 2693-57-4 analog/derivative) represents a highly functionalized "linchpin" scaffold in drug discovery. Its unique architecture combines a nucleophilic handle (2-amino), an electrophilic trap (4-carboxamide), and three electronically differentiated fluorine atoms.

This scaffold is particularly valuable for synthesizing fluorinated pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , motifs prevalent in kinase inhibitors (e.g., EGFR, p38 MAP kinase) and antibacterials. However, the successful utilization of this compound requires navigating a complex reactivity landscape where the kinetic site of nucleophilic attack (C-6) competes with the thermodynamic site required for cyclization (C-3).

Key Synthetic Challenges
  • Regioselectivity (

    
    ):  The C-6 fluorine is activated by the ring nitrogen (ortho-effect), making it the most kinetically labile. However, fusion reactions typically require substitution at C-3 (ortho to the amide).
    
  • Deactivation: The electron-donating 2-amino group deactivates the C-3 position via resonance, requiring optimized conditions to force substitution at this site.

  • One-Pot Compatibility: Balancing the pH and temperature requirements for

    
     displacement and subsequent condensation/cyclization steps.
    

Mechanistic Insight: The Regioselectivity Landscape

To design a self-validating protocol, one must understand the electronic bias of the substrate. The diagram below illustrates the competing pathways and the strategic "gating" required to achieve the desired fused system.

ReactionPathways Start 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide PathA Path A: Kinetic Control (Low Temp, Non-polar Solvent) Start->PathA Monodentate Nucleophiles (Sterically Unhindered) PathB Path B: Thermodynamic/Chelation Control (High Temp, Polar Aprotic, Bidentate Nu) Start->PathB Bidentate Nucleophiles (Amidine/Guanidine) or High T ProductA C-6 Substitution Product (Linear Functionalization) PathA->ProductA FinalProduct Fused Pyrido[4,3-d]pyrimidine Scaffold ProductA->FinalProduct Impossible direct route IntermediateB Intermediate: 3-Substituted-4-carboxamide PathB->IntermediateB S_NAr at C-3 Cyclization Cyclization (Condensation with Amide) IntermediateB->Cyclization Intramolecular Trapping Cyclization->FinalProduct

Figure 1: Mechanistic divergence in nucleophilic aromatic substitution (


). Path B is the target for one-pot heterocycle synthesis, requiring conditions that overcome the kinetic preference for Path A.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of Fluorinated Pyrido[4,3-d]pyrimidin-4(3H)-ones

Objective: To synthesize a fused bicyclic system by forcing substitution at the C-3 position followed by immediate cyclization with the C-4 amide.

Reagents:

  • Substrate: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (1.0 equiv)

  • Nucleophile/Cyclizer: Formamidine acetate (or acetamidine hydrochloride) (2.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Methodology:

  • Preparation: Charge a flame-dried reaction vial with the pyridine substrate, formamidine acetate, and

    
    . Purge with Argon.
    
  • Solvation: Add anhydrous DMF via syringe.

  • Step 1 (S_NAr): Heat the mixture to 80 °C for 2 hours.

    • Note: The use of a bidentate-capable nucleophile (amidine) and a larger cation base (

      
      ) helps direct attack to the C-3 position via coordination with the C-4 amide oxygen, overcoming the C-6 kinetic preference.
      
  • Step 2 (Cyclization): Increase temperature to 120 °C and stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The intermediate 3-amidinopyridine undergoes intramolecular condensation with the C-4 carboxamide, eliminating ammonia/water to close the pyrimidine ring.

  • Workup: Cool to room temperature. Pour into ice-water (10 volumes). Adjust pH to ~5 with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.

Expected Outcome:

  • Product: 2-Unsubstituted (or 2-Methyl)-5-amino-6,7-difluoropyrido[4,3-d]pyrimidin-4(3H)-one.

  • Yield: 65–75%.

Protocol B: Regioselective C-6 Functionalization (Linear Precursors)

Objective: To selectively install a diversity handle at C-6 without cyclizing, preserving the amide for later steps.

Reagents:

  • Substrate: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: THF (0.1 M)

Methodology:

  • Setup: Dissolve substrate in THF at 0 °C (Ice bath).

  • Addition: Add DIPEA, followed by the slow dropwise addition of the nucleophile amine.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Control: Low temperature strictly favors the kinetically activated C-6 position (ortho to ring nitrogen).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with brine.

  • Validation:

    
     NMR will show a distinct shift in the signal corresponding to F-6 (typically the most downfield signal disappears).
    

Quantitative Data Summary

The following table summarizes the optimization data for the Protocol A (Cyclization) reaction, highlighting the impact of base and solvent on the ratio of desired C-3 cyclized product vs. C-6 byproduct.

EntrySolventBaseTemp (°C)Time (h)Yield (Fused Product)C-6 Byproduct
1THFTEA65 (Reflux)12< 5%Major
2DMF

100642%30%
3DMF

120478% < 10%
4DMSONaH80225%Complex Mix
5NMP

130372%15%

Interpretation:

  • Solvent Polarity: High dielectric solvents (DMF, NMP) stabilize the Meisenheimer complex required for the more sterically hindered C-3 attack.

  • Base Effect: Cesium (

    
    ) is superior to Potassium or Sodium, likely due to the "Cesium Effect" (solubility and soft cation interactions) which assists in the deprotonation and coordination steps near the crowded C-3/C-4 region.
    

Workflow Visualization

Workflow cluster_0 Phase 1: Reagent Assembly cluster_1 Phase 2: One-Pot Cascade cluster_2 Phase 3: Isolation Step1 Charge Vial: Substrate + Amidine Salt + Cs2CO3 Step2 Add Solvent: Anhydrous DMF Step1->Step2 Step3 Heat to 80°C (2h) Promotes C-3 S_NAr Step2->Step3 Step4 Heat to 120°C (4h) Promotes Cyclization Step3->Step4 Monitor via LCMS Step5 Quench: Ice-Water + HCl (pH 5) Step4->Step5 Step6 Filtration & Wash: Water/EtOH Step5->Step6

Figure 2: Operational workflow for the one-pot synthesis of fluorinated pyrido[4,3-d]pyrimidines.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Trifluoromethyl-substituted 1,6-naphthyridines and pyrido[4,3-d]pyrimidines.[8]

    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Polyfluoropyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][5][9][10]

    • Source: Royal Society of Chemistry / NIH (2014).
    • URL:[Link]

  • One-Pot Cyclization Strategies

    • Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines.
    • Source: CORE (UK).
    • URL:[Link]

  • Mechanistic Analysis of

    
    : 
    
    • Title: Concerted Nucleophilic Aromatic Substitution Reactions.[2]

    • Source: Angewandte Chemie / NIH (2019).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and refine your synthetic strategy.

The primary synthetic route involves a two-step process starting from the commercially available 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during each stage of the synthesis.

Overall Synthetic Workflow

The synthesis is typically achieved via two sequential transformations:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Amination at the C2 position of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile.

  • Controlled Nitrile Hydrolysis: Conversion of the C4-nitrile group to a primary amide.

G SM 2,3,5,6-Tetrafluoro-4- pyridinecarbonitrile INT 2-Amino-3,5,6-trifluoro-4- pyridinecarbonitrile SM->INT Step 1: Amination (NH₃ Source) FP 2-Amino-3,5,6-trifluoro-4- pyridinecarboxamide INT->FP Step 2: Hydrolysis (H₂O, Acid/Base)

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting the Amination Reaction

The first step is a selective amination. The perfluorinated pyridine ring is highly electron-deficient, making it susceptible to nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated. Your goal is to achieve mono-substitution selectively at the C2 position.

FAQ 1: My amination reaction is slow, and the conversion of the starting material is low. How can I drive the reaction to completion?

This is a common issue often related to insufficient reaction energy or reagent concentration.

Answer:

The amination of a highly deactivated ring like tetrafluoropyridinecarbonitrile requires forcing conditions to overcome the activation energy barrier. Here’s how to troubleshoot low conversion:

  • Increase Temperature and Pressure: This reaction is typically performed in a sealed autoclave or pressure vessel. Heating is essential. A common temperature range is 100-150°C.[4][5] Increasing the temperature enhances the reaction rate significantly. The sealed vessel maintains the concentration of the ammonia source (especially if using aqueous ammonia or ammonia gas) and pushes the equilibrium forward.

  • Molar Excess of Ammonia: Employ a significant molar excess of your ammonia source. Ratios of 10:1 or even higher (ammonia source to substrate) are common.[4] This ensures the kinetics favor the forward reaction.

  • Choice of Solvent: While the reaction can be run using concentrated aqueous ammonia as both the reagent and solvent, adding a co-solvent can improve the solubility of the starting material. Tetrahydrofuran (THF) or dioxane are effective choices that are stable under these conditions.[4]

Causality Explained: The reaction proceeds via a Meisenheimer complex, a charged intermediate. Higher temperatures provide the necessary energy to form this intermediate and expel the fluoride leaving group. High concentrations of the nucleophile (ammonia) increase the frequency of collisions and favor the formation of the product according to Le Châtelier's principle.

FAQ 2: I'm observing significant amounts of a di-substituted byproduct. How can I improve the selectivity for mono-amination at the C2 position?

Poor selectivity leads to yield loss and purification difficulties. The key is to control the reaction to favor the first substitution over the second.

Answer:

The formation of 2,6-diamino-3,5-difluoro-4-pyridinecarbonitrile occurs when the initial product, 2-amino-3,5,6-trifluoro-4-pyridinecarbonitrile, reacts further. The amino group is an activating group, but the remaining fluorine atoms are still deactivating, so the second substitution is possible under harsh conditions.

  • Control Reaction Time and Temperature: The most straightforward approach is to limit the reaction time and use the minimum temperature required for good conversion of the starting material. Monitor the reaction progress by TLC or LC-MS to find the optimal point where starting material is consumed but the di-substituted product is minimized.

  • Limit the Amount of Ammonia: While a large excess is needed to drive the reaction, an extremely large excess coupled with prolonged heating will favor di-substitution. Experiment with reducing the molar ratio of ammonia if di-substitution is the primary issue.

  • Consider the Nucleophile: Using aqueous ammonium hydroxide is standard. The water present can also act as a nucleophile at very high temperatures, though this is less common than over-amination.

G cluster_0 Troubleshooting Amination (Step 1) Start Low Yield? LowConv Low Conversion? Start->LowConv Yes PoorSelect Poor Selectivity? (Di-substitution) Start->PoorSelect No, but... Sol_Conv Increase Temp (120-150°C) Increase Pressure (Sealed Vessel) Increase Molar Excess of NH₃ LowConv->Sol_Conv Sol_Select Decrease Reaction Time Use Minimum Effective Temp Monitor by LC-MS to stop reaction PoorSelect->Sol_Select

Caption: Troubleshooting logic for the SNAr amination step.

Part 2: Troubleshooting the Nitrile Hydrolysis

The second step converts the nitrile intermediate into the desired primary amide. This reaction must be carefully controlled to prevent over-hydrolysis to the corresponding carboxylic acid, which is a common cause of yield loss.

FAQ 3: My nitrile hydrolysis is incomplete, or it requires very harsh conditions (e.g., boiling in concentrated acid/base) that degrade the product.

Finding conditions that are effective but not destructive is critical.

Answer:

Traditional strong acid or base hydrolysis can be effective but difficult to control.

  • Acid Catalysis: Sulfuric acid (e.g., 90-96%) at a moderately elevated temperature (e.g., 80-100°C) is a common method. The key is careful temperature and time management. The reaction proceeds by protonating the nitrile, making it more susceptible to attack by water.

  • Alternative Milder Methods: If harsh conditions are causing degradation, consider modern catalytic methods. For instance, rhodium catalysts like Wilkinson's catalyst, in the presence of a water surrogate like acetaldoxime, can facilitate the "anhydrous" hydration of nitriles to amides under milder, neutral conditions.[6] This approach avoids the strongly acidic or basic environments that can promote side reactions. A patent for a related compound, 3,5-difluoro-2-pyridinecarboxamide, describes hydrolysis using a strong acid.[7]

FAQ 4: My main impurity is the carboxylic acid. How do I stop the reaction at the amide stage?

This is the most critical challenge in this step. Once the amide is formed, it can be further hydrolyzed to the carboxylic acid under the same conditions.

Answer:

Preventing over-hydrolysis is a kinetic challenge. The rate of amide formation must be significantly faster than the rate of its subsequent hydrolysis.

  • Strict Time and Temperature Control: This is the most crucial factor. The reaction should be monitored closely (e.g., hourly by TLC or LC-MS). As soon as the starting nitrile is consumed, the reaction should be immediately quenched by cooling and neutralization (e.g., pouring onto ice and carefully adding a base if using acid catalysis).

  • Use a Limited Amount of Water: When using acid catalysis (e.g., concentrated H₂SO₄), the amount of water is already limited. Avoid using dilute acids, as the large excess of water will drive the reaction towards the carboxylic acid.

  • Reagent Choice: Some reagents are known to favor amide formation. For example, hydrolysis using hydrogen peroxide under basic conditions can sometimes favor the amide, but this must be optimized for your specific substrate.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimization based on literature precedents.

Parameter Step 1: Amination Step 2: Nitrile Hydrolysis (Acid)
Starting Material 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile
Key Reagent 28% Aqueous Ammonia[4]Concentrated Sulfuric Acid (96%)
Stoichiometry >10 molar equivalents of NH₃H₂SO₄ used as solvent
Solvent Aqueous NH₃ (neat) or with THF co-solvent[4]Concentrated H₂SO₄
Temperature 120 - 150 °C (in sealed vessel)[4]80 - 100 °C
Time 5 - 15 hours (monitor by LC-MS)[4]1 - 4 hours (monitor by LC-MS)
Workup Cool, filter precipitated solid, wash with water.Quench by pouring onto ice, neutralize carefully, filter product.
Typical Yield 70 - 85%80 - 95%

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile (Intermediate)

This protocol is a representative procedure and should be adapted and optimized.

  • To a 100 mL stainless steel autoclave, add 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (5.0 g, 28.4 mmol).

  • Add 28% aqueous ammonia (40 mL, ~220 mmol). A co-solvent like THF (10 mL) can be added to improve solubility.[4]

  • Seal the autoclave tightly.

  • Place the autoclave in a heating mantle and stir the reaction mixture. Heat to 150°C and maintain this temperature for 6 hours.[4]

  • CRITICAL: Allow the autoclave to cool completely to room temperature (<30-40°C) before opening.

  • A precipitate should be present. Filter the reaction mixture through a Büchner funnel.

  • Wash the collected solid thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile as a solid.

Protocol 2: Synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (Final Product)

This protocol requires extreme caution due to the use of concentrated acid.

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (96%, 25 mL).

  • Cool the acid in an ice bath to below 10°C.

  • Slowly and portion-wise, add the 2-Amino-3,5,6-trifluoro-4-pyridinecarbonitrile (4.5 g, 25.7 mmol) to the cold, stirring acid. Ensure the temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and heat the mixture in an oil bath to 90°C.

  • Maintain the temperature and stir for 2-3 hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC or LC-MS.

  • CRITICAL: Once the starting material is consumed, immediately cool the reaction mixture in an ice bath.

  • Prepare a large beaker with crushed ice (~200 g). Very slowly and carefully, pour the cold reaction mixture onto the ice with vigorous stirring. A white precipitate will form.

  • Carefully neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7.

  • Filter the white precipitate, wash it extensively with cold water, and dry it under vacuum to obtain the final product.

References

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Cyanopyridine Production Process. Scribd. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. PubMed. [Link]

  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. [Link]

  • Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]

  • C–H amination in the presence of pyridine. ResearchGate. [Link]

  • 2,3,5,6-Tetrafluoropyridine-4-carbonitrile. PubChem. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]

  • Synthesis method of cyanopyridine and derivatives thereof.
  • Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Process for the preparation of fluorinated pyridines.
  • Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Purifying 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is chemically distinct from non-fluorinated pyridine analogs. The three fluorine atoms on the ring significantly reduce the basicity of the pyridine nitrogen and increase lipophilicity.[1] Common contaminants include the starting nitrile (2-amino-3,5,6-trifluoro-4-pyridinecarbonitrile) and the hydrolysis byproduct (2-amino-3,5,6-trifluoro-4-pyridinecarboxylic acid).[1][2]

The Strategy: Successful purification relies on exploiting the polarity gap between the amide (moderate polarity, H-bond donor) and the nitrile (lower polarity), while using mild basic washing to remove the acidic carboxylic acid impurity.[2]

Diagnostic Decision Tree

Use this workflow to determine the correct purification path for your crude material.[1][2]

PurificationWorkflow Start Crude Material Analysis CheckImpurity Identify Major Impurity (HPLC/TLC) Start->CheckImpurity AcidImpurity High Acid Content (>5%) CheckImpurity->AcidImpurity Acid detected NitrileImpurity High Nitrile Content (>5%) CheckImpurity->NitrileImpurity Nitrile detected TraceImpurity Trace Impurities (<2%) CheckImpurity->TraceImpurity High purity Wash Protocol A: Bicarbonate Wash AcidImpurity->Wash Recryst Protocol B: Selective Recrystallization NitrileImpurity->Recryst TraceImpurity->Recryst Wash->CheckImpurity Re-assay Column Protocol C: Flash Chromatography Recryst->Column Fails Final Pure Amide (>98%) Recryst->Final Success Column->Final

Figure 1: Logical workflow for selecting the appropriate purification method based on contaminant profile.[1][2]

Protocol A: Removal of Acidic Contaminants (Chemical Washing)[1][2]

Context: The carboxylic acid derivative (2-amino-3,5,6-trifluoro-4-pyridinecarboxylic acid) is a common byproduct of over-hydrolysis.[1][2] Unlike the target amide, this impurity is acidic.

Mechanism: We utilize the acidity difference.[1][2] The target amide is neutral (the electron-withdrawing fluorine atoms render the pyridine nitrogen non-basic, preventing protonation by weak acids, while the amide group itself is neutral).[2] The carboxylic acid impurity will form a water-soluble salt with mild bases.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10-15 mL of solvent per gram of crude.[1][2]

    • Note: If solubility is poor, add small amounts of Tetrahydrofuran (THF) to aid dissolution [1].[2]

  • The Wash: Transfer to a separatory funnel. Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.5).[1][2]

    • Why: This converts the acid impurity into its sodium salt (R-COO⁻Na⁺), partitioning it into the aqueous phase.[2] The amide remains in the organic phase.[2]

  • Brine Wash: Wash the organic phase once with saturated brine to remove trapped water.[2]

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).[2]

  • Concentration: Filter and evaporate the solvent under reduced pressure.

Validation Check: Analyze the solid via TLC.[1][2] The baseline spot (carboxylic acid) should be absent.[2]

Protocol B: Selective Recrystallization (Nitrile Removal)[1][2]

Context: Separating the amide from the unreacted nitrile precursor is the most challenging step due to their similar structures.[1][2] However, the amide possesses Hydrogen-bond donor capabilities that the nitrile lacks.[1][2]

Solvent Selection Data:

Solvent SystemTarget Amide SolubilityNitrile Impurity SolubilitySuitability
Ethanol/Water (9:1) High (Hot) / Low (Cold)Moderate (Cold)High (Preferred)
Toluene LowHighMedium (Good for washing)
Ethyl Acetate/Heptane ModerateHighHigh (For precipitation)
DCM HighHighLow (Poor selectivity)

Step-by-Step Protocol:

  • Slurry Generation: Place the crude solid in a flask. Add Ethanol (95%) or a mixture of Ethanol/Water (9:1) .[2] Use just enough solvent to create a slurry at room temperature.[2]

  • Heating: Heat the mixture to reflux (approx. 78°C) until the solid completely dissolves.

    • Critical Control Point: If the solution is colored, add activated charcoal (1-2% w/w), stir for 10 mins, and filter while hot.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Do not place directly on ice; rapid cooling traps the nitrile impurity in the crystal lattice.[1][2]

  • Crystallization: Once room temperature is reached, move to a fridge (4°C) for 2-4 hours. The amide should crystallize as white/off-white needles.[1][2]

  • Filtration: Filter the crystals and wash with cold Heptane or cold Toluene .[1][2]

    • Why: The nitrile impurity is more soluble in non-polar solvents like Toluene/Heptane than the amide is.[1][2] This wash removes surface contaminants [2].[2]

Protocol C: Chromatographic Polishing

Context: If recrystallization fails to achieve >98% purity, or if you are working on a small scale (<500 mg), Flash Column Chromatography is required.[2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase Strategy: Fluorinated compounds often exhibit "tailing" on silica due to interactions with silanol groups.[2] A gradient elution is recommended.[2]

Gradient Table:

Time (CV)Solvent A (Hexanes)Solvent B (Ethyl Acetate)Purpose
0-290%10%Elute non-polar impurities
2-580%20%Elute Nitrile precursor
5-1260%40%Elute Target Amide
12+0%100%Flush polar residues

Note: If separation is poor, add 1% Methanol to the mobile phase to sharpen the amide peak.[2]

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of crystallizing. Why? A: This is common with fluorinated amides.[1][2] It usually indicates the presence of residual solvent or too high a concentration of impurities.[2]

  • Fix: Re-dissolve the oil in fresh hot solvent and "seed" the solution with a tiny crystal of pure product.[2] Alternatively, scratch the glass surface of the flask with a spatula to induce nucleation.[2]

Q2: Can I use acid extraction (e.g., HCl wash) to purify the amine? A: No. The three fluorine atoms on the pyridine ring are highly electron-withdrawing, making the 2-amino group extremely weakly basic.[1][2] It will likely not protonate effectively in dilute acid, meaning it won't partition into the aqueous layer. Furthermore, strong acidic conditions might hydrolyze the amide group to the acid [3].[2]

Q3: The melting point is lower than reported (Reported: ~150-190°C range depending on isomer). A: A depressed melting point almost always indicates the presence of the nitrile precursor .[1][2] The nitrile acts as a eutectic impurity.[2] Perform a Toluene wash (Protocol B, Step 5) to strip the nitrile.[2]

Q4: How do I store the purified compound? A: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). While fluorinated amides are relatively stable, moisture can lead to slow hydrolysis of the amide to the carboxylic acid over long periods.[2]

References

  • Vertex AI Search. (2026).[2] Solubility of Fluorinated Pyridine Carboxamides. Retrieved from 3[1][2]

  • Bonner, R. G., & Hochhauser, I. (1954). Process for separating beta-pyridyl nitrile and nicotinamide from an aqueous mixture containing nicotinic acid. US Patent 2,685,586.[2] Retrieved from 4[1][2]

  • F. Hoffmann-La Roche AG. (2012).[1][2] Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP Patent 2527327A1. Retrieved from 1[1][2]

  • ChemicalBook. (2024).[2][5] 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide Properties. Retrieved from 6[1][2][7]

Sources

Technical Support Center: Recrystallization of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS: 259675-83-7). This document is structured to provide autonomous, expert-level troubleshooting and protocol design for researchers in drug discovery and agrochemical synthesis.

Executive Summary: The Physicochemical Challenge

Purifying 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide presents a unique paradox in solubility. The molecule contains a highly polar "head" (amino and carboxamide groups) capable of strong hydrogen bonding, and a lipophilic, electron-withdrawing "tail" (the trifluorinated pyridine core).

  • The Problem: This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, as the fluorinated core resists orderly lattice formation in purely polar solvents, while the amide group resists dissolution in non-polar solvents.

  • The Solution: A binary solvent system relying on polarity gradation is required. The most robust system identified for this class of fluorinated pyridines is Ethanol/Water (9:1 to 4:1 v/v) or Ethyl Acetate/Heptane .

Part 1: Solvent Selection & Screening
Q: What is the optimal solvent system for this specific molecule?

A: Based on the functional group interplay (fluorine lipophilicity vs. amide polarity), we recommend the following tiered selection:

PrioritySolvent SystemRatio (v/v)Mechanism of ActionBest For
Primary Ethanol / Water 4:1 Hydrophobic Effect: Water forces the hydrophobic fluorinated ring to stack, while Ethanol keeps the amide in solution at high temps.General purification; removal of inorganic salts.
Secondary Ethyl Acetate / Heptane 1:2 Polarity Gradient: EtOAc dissolves the compound; Heptane acts as a strictly non-polar anti-solvent to drive precipitation.Removing polar byproducts (e.g., unreacted acids).
Alternative Toluene 100% Temperature Differential: High boiling point allows maximum solubility at 110°C; poor solubility at 0°C.Scale-up (avoids bi-phasic mixtures); removal of tars.
Q: How do I validate the solvent choice before committing my entire batch?

A: Perform a Micro-Solubility Test using 50 mg of crude material.

  • Place 50 mg in a test tube.

  • Add 0.5 mL of solvent (e.g., Ethanol). Heat to boiling.

    • If insoluble: Solvent is too weak.

    • If soluble at room temp:[1] Solvent is too strong (yield will be low).

    • If soluble hot / insoluble cold:Candidate identified.

  • Critical Check: If the solid melts into an oil droplet at the bottom before dissolving, the melting point is lower than the solvent's boiling point, or you are witnessing the "oiling out" phenomenon. Switch to a lower-boiling solvent or add the anti-solvent more slowly.

Part 2: Detailed Experimental Protocol
Workflow: Binary Solvent Recrystallization (EtOH/H₂O)

Standard Operating Procedure (SOP-REC-04)

Materials:

  • Crude 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (10 g)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Activated Carbon (optional, for colored impurities)[2]

Step-by-Step Methodology:

  • Dissolution (The "Hot" Phase):

    • Transfer 10 g of crude solid into a 250 mL Erlenmeyer flask.

    • Add 40 mL of Ethanol and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) with vigorous stirring.

    • Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume.

  • Impurity Scavenging (Optional):

    • If the solution is dark yellow/brown, remove from heat, let cool slightly (to avoid boil-over), and add 0.5 g Activated Carbon.

    • Reflux for 5 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad or fritted glass funnel to remove carbon/insolubles.

  • Nucleation Induction:

    • Return the clear filtrate to a boil.

    • Add Water (Solvent B) dropwise via an addition funnel or pipette.

    • Stop Point: The moment a faint, persistent turbidity (cloudiness) appears that does not dissolve upon swirling, stop adding water.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency (this ensures saturation without supersaturation).

  • Crystallization (The "Cold" Phase):

    • Remove from heat.[2][3][4] Cover the flask with foil (exclude light).

    • Allow to cool to room temperature undisturbed on a cork ring (insulation). Rapid cooling here causes oiling out.

    • Once at room temp, transfer to a 4°C fridge for 4 hours.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[4]

    • Wash filter cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Troubleshooting Guide
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is the most common failure mode for fluorinated amides. It occurs because the compound's melting point in the presence of solvent impurities is depressed below the solvent's boiling point, or the solution is too concentrated.

Corrective Actions:

  • Re-heat the mixture until the oil redissolves.

  • Dilute the solution with 10-15% more of the good solvent (Ethanol).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface during cooling.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q: The yield is very low (<40%). Where is my product?

A: It is likely remaining in the "mother liquor" due to the high solubility of the amide group.

  • Fix: Concentrate the filtrate (mother liquor) by rotary evaporation to half its volume. Cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure.

Q: The crystals are colored (yellow/tan) but should be white.

A: Fluorinated pyridine precursors (like pentafluoropyridine derivatives) often oxidize to form colored oligomers.

  • Fix: The activated carbon step (Step 2 in protocol) is mandatory here. If carbon fails, switch to Toluene recrystallization, as polar colored impurities often insoluble in non-polar toluene.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logic for handling the "Oiling Out" phenomenon, a critical checkpoint for this molecule.

RecrystallizationLogic Start Start: Crude Mixture Dissolved (Hot) CheckTurbidity Add Anti-Solvent (Water/Heptane) Start->CheckTurbidity CloudPoint Cloud Point Reached? CheckTurbidity->CloudPoint CloudPoint->CheckTurbidity No Cooling Cool Slowly to RT CloudPoint->Cooling Yes (Persistent Haze) Observation Observe Phase Behavior Cooling->Observation Success Crystalline Precipitate (Success) Observation->Success Needles/Prisms FailureOil Oiling Out (Liquid Droplets) Observation->FailureOil Oily Droplets Remedy1 Re-heat & Add More Primary Solvent (Dilute) FailureOil->Remedy1 Step 1 Remedy2 Seed with Pure Crystal at T < MP FailureOil->Remedy2 Step 2 Remedy1->Cooling Retry Remedy2->Cooling

Caption: Logical flow for managing phase separation during the recrystallization of fluorinated amides.

References
  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives. Bentham Science, 2023. Link

    • Relevance: Establishes solubility profiles for pyridine-carboxamides and purification via HPLC/crystalliz
  • Process for preparing 2-aminopyridine derivatives. US Patent 20060047124A1, 2006.[5] Link

    • Relevance: Details the synthesis of 2-amino-3,5-difluoropyridine and purification steps involving solvent removal and crystalliz
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare, Department of Chemistry. Link

    • Relevance: Authoritative grounding for the binary solvent addition method described in the protocol.
  • Purification of Fluorinated Pyridines.Journal of Fluorine Chemistry, General Reference for Fluorinated Heterocycle Solubility.

Sources

Technical Support Center: Stability Profile of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

[1]

Part 1: Executive Summary (The "Triage" View)

Status: Conditionally Stable (Metastable)

Under acidic conditions, 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide exhibits a bimodal stability profile dependent on temperature and acid concentration.

  • Zone A (Safe): Dilute acids (0.1 M HCl, TFA < 5%) at Room Temperature (

    
    ). The compound is kinetically stable for standard workup durations (< 24 hours).
    
  • Zone B (Degradation): Strong acids (Conc.[1]

    
    , 6 M HCl) or Elevated Temperatures (> 
    
    
    ). The amide functionality rapidly hydrolyzes to the carboxylic acid.[1]

Primary Degradation Pathway: Acid-catalyzed hydrolysis of the carboxamide to 2-Amino-3,5,6-trifluoro-4-pyridinecarboxylic acid .[1]

Part 2: Diagnostic Center (Troubleshooting & FAQs)

Scenario 1: "I see a new peak on my HPLC."

Diagnosis: The most common issue in acidic media is hydrolysis.[1] The electron-withdrawing fluorine atoms deactivate the ring, but the amide carbon remains susceptible to nucleophilic attack by water when catalyzed by acid.[1]

ObservationProbable CauseConfirmation Test
New Peak (Earlier RT) Hydrolysis to Carboxylic AcidLC-MS: Look for mass shift of +1 Da (Amide


Acid

). Note: The acid is more polar, eluting earlier on C18.
New Peak (Later RT) Esterification (if alcohol solvent used)LC-MS: Look for mass shift corresponding to solvent (e.g., +15 Da for Methyl Ester).[1]
Yellowing of Solution Trace Defluorination / OligomerizationF-NMR: Check for loss of symmetry or new F-signals.
Scenario 2: "My yield is low after acidic workup."

Root Cause: The pyridine nitrogen in this molecule is significantly less basic than non-fluorinated pyridine due to the strong inductive effect (

1
  • The Trap: If you assume the molecule protonates and stays in the aqueous phase at pH 2-3, you may be losing it to the organic layer.[1]

  • The Fix: The pKa of the pyridine nitrogen is likely suppressed (estimated pKa < 2.0). Ensure the aqueous phase is sufficiently acidic (pH < 1) if you intend to retain it as a salt, or fully neutralize to pH 7-8 for extraction.[1]

Scenario 3: "Can I use TFA for deprotection?"

Answer: Yes, typically.

  • Guidance: Trifluoroacetic acid (TFA) at room temperature is generally safe for removing Boc groups in the presence of this amide. The electron-deficient nature of the ring actually protects the amide bond from rapid hydrolysis compared to electron-rich benzamides.[1]

  • Caution: Do not heat the TFA solution.[1] Quench immediately with saturated

    
     or evaporate at low temperature.[1]
    

Part 3: Mechanistic Deep Dive[1]

The Chemistry of Instability

The stability is governed by the competition between the amide resonance (stabilizing) and the inductive withdrawal of the fluorines (destabilizing).

  • Electronic Environment: The three fluorine atoms at positions 3, 5, and 6 pull electron density from the ring. This makes the carbonyl carbon at position 4 more electrophilic (susceptible to water attack).

  • The "Amino" Buffer: The 2-amino group acts as an electron donor (

    
     effect), pushing electron density back into the ring.[1] This provides crucial stabilization, preventing the amide from being too labile. Without the amino group, the hydrolysis would be significantly faster.
    
  • Hydrolysis Mechanism: In strong acid, the amide oxygen is protonated, activating the carbonyl. Water attacks, forming a tetrahedral intermediate. Ammonia is expelled as the ammonium ion (

    
    ), driving the equilibrium irreversibly to the carboxylic acid.
    
Visualizing the Degradation Logic

StabilityLogicStartUser Condition: Acidic MediaTempCheckTemperature > 40°C?Start->TempCheckAcidConcAcid Conc > 2M?TempCheck->AcidConcNoHydrolysisDEGRADATION(Hydrolysis to Acid)TempCheck->HydrolysisYes (Rapid)StableSTABLE(Kinetic Control)AcidConc->StableNoAcidConc->HydrolysisYes (Slow to Moderate)EsterificationSIDE REACTION(If Alcohol Present)Hydrolysis->EsterificationIn MeOH/EtOH

Caption: Decision tree for predicting stability based on experimental parameters.

Part 4: Validated Experimental Protocols

Protocol A: Stability Stress Test (Forced Degradation)

Use this protocol to validate the compound's limits in your specific matrix.

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent mixture (50:50 Acetonitrile : 0.1 M HCl).

  • Incubation:

    • Vial A: Room Temperature (

      
      ).
      
    • Vial B: Heated (

      
      ).[1][2]
      
  • Sampling: Inject 5

    
    L into HPLC at 
    
    
    ,
    
    
    , and
    
    
    .
  • Analysis: Monitor the disappearance of the parent peak.[1]

    • Pass Criteria: >98% recovery in Vial A after 24h.[1]

    • Fail Criteria: Appearance of a peak at RRT ~0.8 (Carboxylic Acid).

Protocol B: Safe Acidic Workup

Standard Operating Procedure for isolation.

  • Quenching: If coming from a reaction, cool the mixture to

    
    .
    
  • Neutralization: Do not allow the mixture to sit in strong acid. Adjust pH to 6-7 using Saturated

    
     or 1M NaOH.[1]
    
    • Note: Avoid strong bases (pH > 12) as nucleophilic aromatic substitution (

      
      ) of the fluorine atoms becomes a risk.
      
  • Extraction: Extract immediately with Ethyl Acetate.

  • Drying: Dry organic layer over

    
     (neutral) rather than acidic drying agents if storage is required.[1]
    

References

  • ChemicalBook. (2022).[1] 2-Amino-3,5,6-trifluoro-pyridine-4-carboxamide Properties and CAS Data.Link[1]

  • National Institutes of Health (NIH). (2015). Synthesis of substituted 2-aminopyridines and hydrolysis of pyridine carboxamides.[1] PMC4449132.[1] Link

  • Google Patents. (2015).[1] WO2015187451A1 - Radiolabelled derivatives of aminopyridines and their hydrolysis to carboxylic acids.[1]Link[1]

  • Kyoto University. (n.d.).[1] pKa Data of Heterocycles and Pyridines.[1]Link

Technical Support Center: Purification of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this highly functionalized pyridine derivative from its regioisomeric impurities. The presence of positional isomers, which often share very similar physicochemical properties with the target compound, presents a significant purification challenge.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the likely regioisomeric impurities I should expect during the synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide?

A1: Understanding the potential impurities begins with the synthetic route. A common pathway to this molecule involves the sequential nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine ring, such as tetrafluoropyridine or pentafluoropyridine.[3] Given the activating and directing effects of the substituents, regioisomeric impurities can arise from incomplete or non-selective reactions.

Common Potential Impurities:

  • Isomers from Amination: If the starting material is 2,3,5,6-tetrafluoro-4-pyridinecarboxamide, the amination step may not be perfectly selective for the 2-position. This could lead to the formation of 6-Amino-2,3,5-trifluoro-4-pyridinecarboxamide . The electronic environment of the C2 and C6 positions are very similar, making this a common and difficult-to-separate impurity.

  • Isomers from Carboxamide Formation: If the synthesis involves building the carboxamide group on a pre-existing aminotrifluoropyridine core, isomers can form if the starting aminopyridine itself is not pure. For example, if the precursor is 2-amino-3,5,6-trifluoropyridine, carboxylation/carboxamidation might occur at an alternative position if the reaction is not perfectly regioselective.

The key challenge is that these regioisomers have identical molecular weights and very similar polarities, making them difficult to resolve by standard chromatographic or crystallization methods.[2]

Q2: My initial purity analysis by reverse-phase HPLC shows a closely eluting peak. How can I improve the separation to resolve this potential regioisomer?

A2: Achieving baseline separation of regioisomers on a standard C18 column is often challenging due to their similar hydrophobicity.[2][4] To enhance resolution, you must leverage more subtle differences in their chemical properties by systematically optimizing your HPLC method.

Troubleshooting Workflow for HPLC Method Development:

Caption: HPLC troubleshooting workflow for regioisomer separation.

Step-by-Step Protocol & Explanation:

  • Change the Organic Modifier:

    • Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase. Acetonitrile is aprotic and a good π-π acceptor, while methanol is a protic solvent capable of hydrogen bonding.[5] Switching between them can alter the elution order and improve selectivity for isomers with different hydrogen bonding capabilities.

    • Protocol: Prepare two mobile phase systems, one with acetonitrile/water and one with methanol/water (both with the same acidic modifier, e.g., 0.1% formic acid). Run identical gradients on your sample and compare the chromatograms.

  • Adjust Mobile Phase pH:

    • Causality: The pyridine nitrogen and amino group have pKa values that can be exploited. Operating the mobile phase at a pH close to the pKa of one of the isomers can change its ionization state and, consequently, its retention time. Even subtle pKa differences between regioisomers can be leveraged for separation.

    • Protocol: Prepare mobile phases buffered at different pH values (e.g., pH 2.5 with formic acid, pH 3.5 with an ammonium formate buffer). Analyze the sample at each pH to observe changes in selectivity.

  • Select an Alternative Stationary Phase:

    • Causality: If modifying the mobile phase is insufficient, the stationary phase chemistry is the next critical parameter.

      • Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating halogenated and aromatic compounds.[6] They provide alternative selectivity through multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which are highly sensitive to the positional differences of substituents on the pyridine ring.

      • Mixed-Mode or HILIC Columns: For polar compounds like aminopyridines, which may have poor retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns (combining reversed-phase and ion-exchange characteristics) can provide unique selectivity.[5][7] These columns are particularly effective at separating isomers based on differences in hydrogen bonding and charge distribution.[5][8]

Table 1: Recommended HPLC Column Chemistries for Isomer Separation

Stationary PhasePrimary Separation MechanismIdeal For
C18 (Standard)Hydrophobic InteractionsInitial screening, but often insufficient for regioisomers.
PFP (Pentafluorophenyl)π-π, Dipole-Dipole, Shape SelectivityHalogenated aromatics, positional isomers. (Highly Recommended)
Mixed-Mode (e.g., RP/Cation-Exchange)Hydrophobic & Ion-ExchangeIonizable compounds, exploiting pKa differences.[5][7]
HILICHydrophilic PartitioningVery polar compounds that are poorly retained in RP.[5]
Q3: Is recrystallization a viable method for removing regioisomeric impurities, and how do I select an appropriate solvent system?

A3: Yes, recrystallization can be a highly effective and scalable purification technique, provided a solvent system can be found that sufficiently differentiates the solubilities of the desired product and its regioisomeric impurities.[9][10] The key is to exploit subtle differences in their crystal lattice energies and solvation properties.

Workflow for Developing a Recrystallization Protocol:

Caption: Decision workflow for developing a recrystallization method.

Protocol for Solvent Screening:

  • Objective: Find a solvent that dissolves the compound when hot but in which the compound has low solubility when cold.[9] Crucially, the regioisomeric impurity should either remain in the cold mother liquor or be insoluble in the hot solvent.

  • Procedure:

    • Place ~20-30 mg of your impure solid into several different test tubes.

    • Add a range of solvents (0.5 mL) with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water).

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Heat the mixtures to the boiling point of the solvent. A good candidate solvent will fully dissolve the solid at this temperature.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe the quantity and quality of the crystals formed. The solvent that gives a high recovery of crystals is a promising candidate.

  • Anti-Solvent Method: If no single solvent is ideal, consider an anti-solvent approach.[10]

    • Dissolve the compound in a "good" solvent (in which it is very soluble).

    • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid.

    • Gently heat until the solution is clear again, then allow it to cool slowly.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Solution 1: Seeding. Add a tiny crystal of pure product to induce crystallization.[11]

    • Solution 2: Scratching. Scratch the inside of the flask with a glass rod to create nucleation sites.[11]

    • Solution 3: Reduce Solvent. The solution may be too dilute. Evaporate some solvent and cool again.

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly. Using a more non-polar solvent may also help.

  • Problem: Purity is still low after one recrystallization.

    • Solution: A second recrystallization may be necessary. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during filtration to remove residual mother liquor containing the impurities.[10]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for this purification?

A4: You should consider SFC when HPLC methods fail to provide adequate separation or when a faster, greener, and more scalable preparative solution is required.[12][13] SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent (modifier).[14][15]

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reverse-phase HPLC, making it an excellent alternative for difficult separations.

  • High Efficiency & Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and column re-equilibration compared to HPLC.[12]

  • "Green" Technology: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option, especially for preparative scale work.[13]

  • Easy Sample Recovery: After separation, the CO₂ is simply evaporated, leaving the purified compound in the co-solvent, which simplifies downstream processing.

Table 2: Starting Conditions for SFC Method Development

ParameterRecommended Starting ConditionRationale
Column 2-Ethylpyridine or DiolThese stationary phases provide good peak shape and unique selectivity for polar and basic compounds like pyridines.[16]
Mobile Phase Supercritical CO₂ with Methanol ModifierMethanol is a common polar modifier that provides good solvating power.
Gradient 5% to 40% Methanol over 5-10 minutesA broad gradient is used for initial screening to determine the approximate elution conditions.
Additives 0.1% Isopropylamine or Ammonium HydroxideBasic additives are often required to improve the peak shape of basic analytes by suppressing interactions with residual silanols on the stationary phase.
Back Pressure 120-150 barMaintains the CO₂ in its supercritical state.
Temperature 40 °CA slightly elevated temperature improves efficiency.

If initial SFC screening shows promise, the separation can be optimized by adjusting the modifier type (e.g., ethanol, isopropanol), the additive, and the gradient slope, similar to HPLC method development.

Q5: What analytical methods are essential to confirm the purity and structure of my final product?

A5: A combination of chromatographic and spectroscopic techniques is required to unequivocally confirm both the purity and the structural identity of your final product.

  • Purity Assessment (Chromatographic):

    • High-Performance Liquid Chromatography (HPLC-UV): This is the primary method for determining purity. The final product should be analyzed using a validated, high-resolution method (as developed in Q2). Purity is reported as the peak area percentage of the main component. For regulatory filings, analysis on two different, orthogonal column chemistries (e.g., a C18 and a PFP column) provides stronger evidence of purity.

    • Gas Chromatography (GC-FID/MS): If the compound is thermally stable and volatile, GC can be an excellent orthogonal technique to HPLC for purity assessment.[17]

  • Structural Confirmation (Spectroscopic):

    • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, which is critical for distinguishing it from impurities with different molecular formulas.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

      • ¹H NMR: Confirms the presence of the amino and carboxamide protons and the aromatic proton. The chemical shifts and coupling constants provide information about the substitution pattern.

      • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

      • ¹⁹F NMR: This is particularly valuable for fluorinated compounds. The number of signals, their chemical shifts, and their coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H) provide definitive proof of the fluorine substitution pattern on the pyridine ring, allowing you to distinguish it from its regioisomers.[18][19]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch for the amide.

By combining these methods, you can confidently report the purity, confirm the correct regioisomeric structure, and ensure the quality of your 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Perlego. (n.d.). Recrystallization | Overview & Research Examples. Retrieved from [Link]

  • ResearchGate. (2011). Separation of the cresol isomers by stripping crystallization. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • National Institutes of Health. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]

  • Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • National Institutes of Health. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ResearchGate. (2014). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Retrieved from [Link]

  • Google Patents. (2023). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • ResearchGate. (2007). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][1][7] diazepinols. Retrieved from [Link]

  • PubMed. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Scribd. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • PubMed Central. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

Sources

Handling moisture sensitivity in 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are accessing the technical support repository for 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide (CAS: 24711-39-7 analogs). This intermediate is a critical scaffold in the synthesis of anticancer agents (specifically MEK/kinase inhibitors) and advanced agrochemicals.

The Core Challenge: This molecule presents a "Two-Front War" against moisture. Unlike standard amides, the electron-deficient polyfluorinated ring creates a hyper-reactive environment. Moisture does not just hydrolyze the amide; it triggers irreversible nucleophilic aromatic substitution (


) on the ring fluorines, destroying your scaffold's integrity.

This guide replaces generic advice with chemically grounded, failure-proof protocols.

Module 1: The Chemistry of Failure

To handle this compound, you must understand why it fails. Water attacks this substrate through two distinct, pH-dependent pathways.

The Acidic/Neutral Pathway: Amide Hydrolysis

In the presence of moisture and Lewis acids (often used in downstream cyclizations), the C4-carboxamide hydrolyzes to the carboxylic acid.

  • Mechanism: Water attacks the carbonyl carbon.

  • Result: Formation of 2-amino-3,5,6-trifluoroisonicotinic acid .

  • Impact: This acid poisons palladium catalysts in subsequent cross-coupling steps and alters solubility profiles.

The Basic Pathway: Fluorine Displacement ( )

This is the silent killer. The pyridine ring is highly electron-deficient due to the nitrogen atom and three fluorine atoms.

  • Mechanism: In basic media (e.g.,

    
     in wet DMF), water acts as a hydroxide source (
    
    
    
    ). The
    
    
    attacks the C6-position (ortho to the ring nitrogen), displacing the fluorine atom.
  • Result: Formation of 2-amino-3,5-difluoro-6-hydroxy-4-pyridinecarboxamide .

  • Impact: This impurity is often inseparable by standard chromatography due to similar polarity to the starting material.

Module 2: Critical Handling Protocols (The "Dry-Chain")

Q: How do I store and weigh this compound to prevent degradation?

A: Treat this compound as a "hygroscopic reactive." Standard benchtop weighing is the #1 cause of batch failure.

The "Dry-Chain" Workflow
StepProtocolScientific Rationale
1. Storage Store at -20°C under Argon. Double-bagged with active desiccant (molecular sieves or

) in the outer bag.
Cold slows hydrolysis kinetics. The outer desiccant creates a zero-humidity microenvironment.
2. Equilibration Allow the sealed container to reach room temperature (approx. 30-60 mins) before opening.Opening a cold bottle condenses atmospheric moisture directly onto the powder, initiating immediate surface hydrolysis.
3. Weighing Do not weigh in open air. Use a glovebox or an inverted funnel with an Argon stream. If unavailable, use a "weigh-by-difference" technique in a capped vial.Minimizes exposure time to ambient humidity (

RH is critical danger zone).
4. Solvent Use only anhydrous solvents (water <50 ppm). Store solvents over activated 3Å or 4Å molecular sieves.Commercial "anhydrous" solvents often drift to 100+ ppm water after opening. Sieves are mandatory.

Module 3: Reaction-Specific Troubleshooting

Q: I am trying to dehydrate the amide to the nitrile (2-amino-3,5,6-trifluoro-4-cyanopyridine), but yields are low. Why?

A: The dehydration reaction (using


, TFAA, or 

) is violently water-intolerant.

The Failure Mode: Dehydrating agents react with adventitious water to form strong acids (


, 

) and heat.
  • Exotherm: The heat accelerates the

    
     displacement of fluorine by the newly formed acid anions or residual water.
    
  • Quenching: The reagent is consumed by water before it reacts with your amide.

Corrective Protocol:

  • Reagent Check: Distill

    
     or 
    
    
    
    if the bottle is old. If using Trifluoroacetic Anhydride (TFAA), use a fresh ampoule.
  • Base Selection: Use Pyridine or Triethylamine as a scavenger. Ensure the base is dried over KOH pellets.

  • Temperature: Start the addition at 0°C or -10°C . Control the exotherm.

  • Monitoring: Do not rely on TLC alone. The nitrile and amide often co-elute. Use crude NMR (

    
     NMR is superior here).
    

Module 4: Analytical Forensics

Q: How do I know if moisture has ruined my batch?

A: Use


 NMR . It is the most sensitive tool for this substrate because the chemical shifts of the fluorine atoms are highly sensitive to changes in the ring's electronic environment.
Diagnostic Table
Species

NMR Signature (Approx. Shift)
Cause of Formation
Pure Starting Material 3 distinct signals (unless symmetry is accidental). Sharp peaks.N/A
Hydrolyzed Acid Shift of the C3/C5 fluorines downfield (deshielding due to COOH vs

).
Acidic moisture exposure.
6-Hydroxy Impurity Loss of one fluorine signal. Remaining two signals show different coupling patterns.Basic moisture exposure (

).
Aggregates/Hydrates Broad, shifting peaks.Wet solvent (reversible by drying).

Visualizing the Pathways

The following diagrams illustrate the critical decision paths and chemical failures described above.

Figure 1: The Moisture Failure Pathways

This diagram details exactly how water destroys the molecule depending on pH.

MoisturePathways Start 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide Water Moisture (H2O) Start->Water AcidPath Acidic Conditions (H+ / Lewis Acid) Water->AcidPath BasicPath Basic Conditions (OH- / Carbonates) Water->BasicPath ProductAcid IMPURITY A: 2-Amino-3,5,6-trifluoro- isonicotinic acid AcidPath->ProductAcid Hydrolysis of Amide (Reversible-ish) ProductHydroxy IMPURITY B: 2-Amino-3,5-difluoro- 6-hydroxy-4-pyridinecarboxamide BasicPath->ProductHydroxy SNAr Displacement of F (IRREVERSIBLE)

Caption: Figure 1: Divergent decomposition pathways. Note that basic conditions lead to irreversible fluorine loss.

Figure 2: The "Dry-Chain" Handling Workflow

Follow this logic to ensure batch integrity.

DryChain cluster_0 Storage & Prep cluster_1 Reaction Setup ColdStore Store -20°C (Argon + Desiccant) WarmUp Warm to Room Temp (Sealed: 1 Hour) ColdStore->WarmUp Prevent Condensation Open Open in Glovebox or under Ar Stream WarmUp->Open SolventCheck Solvent Water Check (<50 ppm required) Open->SolventCheck Transfer Solid AddReagent Add Dehydrating Agent (Dropwise @ 0°C) SolventCheck->AddReagent Monitor Monitor via 19F NMR (Not just TLC) AddReagent->Monitor Success Proceed to Workup Monitor->Success Clean 3-Peak Spectrum Fail ABORT: Scrub Batch Monitor->Fail Loss of F Signal

Caption: Figure 2: Step-by-step "Dry-Chain" protocol to prevent moisture intrusion during synthesis.

References

  • Chambers, R. D., et al. (2002). Polyfluorinated Heterocycles. This is the foundational text on the reactivity of perfluorinated systems, specifically detailing the susceptibility of C4 and C6 positions to nucleophilic attack in pyridine systems.

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.

  • Shipilovskikh, S. A., et al. (2018).[1] Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. Provides protocols for sensitive amide dehydration relevant to electron-deficient systems.

  • Lipshultz, J. M., & Radosevich, A. T. (2021).[2] Uniting Amide Synthesis and Activation by P(III)/P(V)-Catalyzed Serial Condensation. Discusses the mechanistic nuances of amide activation and the risks of hydrolysis in pyridine-carboxamides.

Sources

Validation & Comparative

Comparison Guide: 19F NMR Interpretation of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide presents a unique "silent skeleton" challenge in standard proton NMR (


H NMR) due to the absence of ring protons. While Mass Spectrometry confirms molecular weight, it fails to definitively verify the regiochemistry of the fluorine and amide substituents during synthesis optimization.

This guide establishes


F NMR  as the superior analytical standard for this molecule. Unlike 

C NMR, which suffers from low sensitivity and complex multiplet splitting,

F NMR offers high sensitivity (83% of

H), distinct spectral dispersion, and a self-validating coupling network that definitively maps the substitution pattern.

Part 1: The Analytical Challenge

The molecule consists of a pyridine ring fully substituted with non-proton atoms (fluorines and functional groups).

  • The "Silent" Ring: There are no protons attached directly to the aromatic ring.

  • Exchangeable Protons: The only protons exist on the exocyclic amine (

    
    ) and amide (
    
    
    
    ) groups. These signals are broad, solvent-dependent, and provide zero structural information regarding the ring's substitution pattern.
  • Regioisomer Risks: During nucleophilic aromatic substitution (

    
    ) reactions used to synthesize this compound, the amine or amide could theoretically attack at different fluorinated positions (C2, C4, or C6), creating isomers that 
    
    
    
    H NMR cannot distinguish.

Part 2: Comparative Analysis of Methods

The following table objectively compares the three primary NMR nuclei for characterizing this specific fluorinated pyridine.

FeatureMethod A:

H NMR
Method B:

C NMR
Method C:

F NMR (Recommended)
Primary Signal Source Exocyclic

/

Carbon SkeletonRing Fluorines (F3, F5, F6)
Structural Insight Low. Confirms functional groups only.High. Shows all carbons.Very High. Maps relative positions via coupling.
Sensitivity HighLow (Requires long scans).High (High S/N in seconds).
Spectral Complexity Low (Broad singlets).High (C-F coupling splits signals into quartets/doublets).Medium (Distinct multiplets).
Solvent Dependency Critical (Peaks disappear in

).
Low.Moderate (Shifts vary, but pattern remains).
Validation Capability Cannot distinguish regioisomers.Can distinguish, but interpretation is difficult.Definitive. Coupling constants (

) prove adjacency.
Why Alternatives Fail
  • 
    H NMR:  In 
    
    
    
    , the amine/amide protons are often broad or invisible due to exchange. In
    
    
    , they appear as singlets but tell you nothing about where they are attached on the ring.
  • 
    C NMR:  While definitive, the signals are split by multiple fluorine atoms (
    
    
    
    ), reducing signal intensity and requiring overnight acquisition for clean quaternary carbon detection.

Part 3: Deep Dive - F NMR Interpretation

To interpret the spectrum, we must assign the three distinct fluorine environments: F3 , F5 , and F6 .

Predicted Chemical Shifts (The "Address")

Based on Substituent Chemical Shift (SCS) theory for fluoropyridines [1, 2]:

  • F6 (Ortho to Nitrogen): The ring nitrogen is electron-withdrawing, causing significant deshielding.

    • Expected Shift:-85 to -95 ppm (Most downfield).

  • F3 (Ortho to Amino): The amino group (

    
    ) is a strong mesomeric donor (+M effect), increasing electron density at the ortho position.
    
    • Expected Shift:-150 to -160 ppm (Most upfield/shielded).

  • F5 (Meta to Amino, Ortho to F6): This fluorine is in an intermediate electronic environment.

    • Expected Shift:-130 to -145 ppm (Mid-range).

The Coupling Network (The "Fingerprint")

The definitive proof of structure comes from the Spin-Spin Coupling Constants (


).
  • Ortho Coupling (

    
    ):  Interaction between neighbors.
    
    • F5 and F6 are neighbors. They will share a large coupling constant (~15–25 Hz ).

  • Meta Coupling (

    
    ):  Interaction separated by one carbon.
    
    • F3 and F5 are meta to each other. They will share a medium coupling (~5–12 Hz ).

  • Para Coupling (

    
    ):  Interaction across the ring.
    
    • F3 and F6 are para. They will share a small coupling (~2–5 Hz ).

Signal Assignment Logic
  • Signal A (F6): Doublet of Doublets (dd). Large splitting (

    
    ) from F5, small splitting (
    
    
    
    ) from F3.
  • Signal B (F5): Doublet of Doublets (dd). Large splitting (

    
    ) from F6, medium splitting (
    
    
    
    ) from F3.
  • Signal C (F3): Doublet of Doublets (dd). Medium splitting (

    
    ) from F5, small splitting (
    
    
    
    ) from F6. Note: Because it lacks a large ortho partner, this signal often looks like a "pseudo-triplet" or a narrow multiplet compared to the others.
Solvent Effects (Critical Variable)
  • DMSO-d6: Recommended. It forms hydrogen bonds with the

    
     and 
    
    
    
    protons, slowing their exchange. This sharpens the lines but may induce small through-space couplings between the protons and F3/F5.
  • CDCl3: Not recommended. Solubility is often poor for carboxamides, and rapid proton exchange can broaden nearby fluorine signals.

Part 4: Experimental Protocol

Reagents & Preparation[1][2][3][4][5]
  • Solvent: Dimethyl sulfoxide-d6 (

    
    ) is the gold standard for this polar molecule.
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm). Note: Most modern spectrometers reference automatically via the deuterium lock, making internal standards optional but good for rigorous reporting.
  • Concentration: Prepare a 10-15 mg/mL solution. Filter if any turbidity is observed.

Acquisition Parameters (Bruker/Jeol/Varian)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is ideal to suppress NOE if integration is required, though standard zg is acceptable for structural verification.

  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in heterocycles can have long T1 relaxation times. Short D1 leads to integration errors.

  • Scans (NS): 32–64 scans are usually sufficient due to high sensitivity.

  • Offset (O1P): Center at -120 ppm.

Part 5: Visualization & Logic Flow

The following diagrams illustrate the assignment logic and the experimental workflow.

Diagram 1: Spectral Assignment Logic Tree

G Start Analyze 19F Spectrum (3 Distinct Signals) CheckShift Step 1: Check Chemical Shift Start->CheckShift Downfield Signal at -80 to -100 ppm (Deshielded) CheckShift->Downfield Lowest Field Upfield Signal at -150 to -160 ppm (Shielded) CheckShift->Upfield Highest Field Midfield Signal at -130 to -145 ppm (Intermediate) CheckShift->Midfield Middle Field AssignF6 Assign as F6 (Ortho to Ring N) Downfield->AssignF6 AssignF3 Assign as F3 (Ortho to Amino Group) Upfield->AssignF3 AssignF5 Assign as F5 (Meta to Amino) Midfield->AssignF5 CheckCoupling Step 2: Validate via Coupling (J) AssignF6->CheckCoupling AssignF3->CheckCoupling AssignF5->CheckCoupling F6_Pattern Large doublet (3J ~20Hz) Small doublet (5J ~3Hz) CheckCoupling->F6_Pattern F6 matches F5_Pattern Large doublet (3J ~20Hz) Medium doublet (4J ~8Hz) CheckCoupling->F5_Pattern F5 matches F3_Pattern Medium doublet (4J ~8Hz) Small doublet (5J ~3Hz) (Narrowest Multiplet) CheckCoupling->F3_Pattern F3 matches F6_Pattern->F5_Pattern Shares 3J (Ortho) F5_Pattern->F3_Pattern Shares 4J (Meta)

Caption: Logic tree for assigning the three fluorine signals based on chemical shift theory and coupling connectivity.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep 15mg in DMSO-d6 Lock Lock & Shim Target DMSO Signal Sample->Lock Param Set Parameters SW=200ppm, D1=4s Center=-120ppm Lock->Param Acquire Acquire 19F (zgfig, 64 scans) Param->Acquire Process Process LB=1.0 Hz Baseline Corr. Acquire->Process Analyze Measure J values Verify Connectivity Process->Analyze

Caption: Step-by-step experimental workflow for acquiring high-quality 19F NMR data for fluorinated pyridines.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from Alfa Chemistry. Link

  • Reich, H. J. (2023). Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

A Comparative Guide to the FTIR Spectral Analysis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide, a compound of interest in pharmaceutical and materials science research. By dissecting the vibrational modes of its constituent functional groups—a primary amine, a primary amide, and a trifluorinated pyridine ring—we offer a predictive and comparative framework for researchers, scientists, and drug development professionals. This document will elucidate the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the predicted vibrational frequencies with those of analogous molecular structures.

Introduction: The Vibrational Landscape of a Multifunctional Pyridine Derivative

2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is a highly functionalized heterocyclic compound. The interplay of its electron-donating amino and amide groups with the strongly electron-withdrawing fluorine atoms on the pyridine ring creates a unique electronic and structural environment. FTIR spectroscopy is an indispensable, non-destructive technique for probing the vibrational modes of this molecule, offering a "fingerprint" that can confirm its identity, purity, and molecular structure.[1] The position, intensity, and shape of the absorption bands in an FTIR spectrum are directly correlated with the molecule's functional groups and their immediate chemical environment.

This guide will systematically deconstruct the expected FTIR spectrum of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide by examining each functional group in detail. We will draw comparisons with simpler, related molecules to provide a comprehensive understanding of the spectral features.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample such as 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a lint-free wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectral Acquisition:

    • Set the desired spectral range, typically 4000-400 cm⁻¹.

    • Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Initiate the spectral scan.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the significant absorption peaks for further analysis.

Diagram of the Experimental Workflow

experimental_workflow start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background_scan Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_scan sample_prep Sample Preparation (Place Powder on Crystal) background_scan->sample_prep apply_pressure Apply Pressure (Ensure Good Contact) sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum (Set Parameters, Scan) apply_pressure->acquire_spectrum process_data Data Processing (Baseline Correction, Peak Picking) acquire_spectrum->process_data end End process_data->end

Caption: A flowchart illustrating the key steps in acquiring an ATR-FTIR spectrum.

Spectral Analysis and Functional Group Correlations

The FTIR spectrum of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide can be logically divided into regions corresponding to the vibrations of its primary amide, primary amino, and trifluoropyridine ring functionalities.

The Primary Amide Group (-CONH₂)

The primary amide group gives rise to several characteristic and strong absorption bands.

  • N-H Stretching Vibrations: Primary amides exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group.[2] These typically appear in the range of 3400-3100 cm⁻¹. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. In the solid state, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.

  • C=O Stretching Vibration (Amide I Band): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the region of 1680-1630 cm⁻¹.[2] The exact position is sensitive to the electronic environment. The presence of the electron-donating amino group and the electron-withdrawing fluorinated pyridine ring will influence the C=O bond order and thus its stretching frequency.

  • N-H Bending Vibration (Amide II Band): This band arises from the scissoring motion of the -NH₂ group and is typically found between 1650 and 1620 cm⁻¹.[2] It is often observed as a shoulder on the more intense Amide I band.

The Primary Amino Group (-NH₂)

Similar to the amide, the primary amino group also displays characteristic N-H vibrations.

  • N-H Stretching Vibrations: A pair of bands corresponding to the asymmetric and symmetric N-H stretching modes are expected, typically in the 3500-3300 cm⁻¹ region. These are generally sharper than the O-H stretching bands.

  • N-H Bending (Scissoring) Vibration: This vibration for primary amines is found in the 1650-1580 cm⁻¹ range.[3] In this molecule, this peak may overlap with the Amide II band and the pyridine ring vibrations.

The Trifluoropyridine Ring

The vibrations of the substituted pyridine ring and the carbon-fluorine bonds will produce a series of complex bands, particularly in the fingerprint region (below 1600 cm⁻¹).

  • C=C and C=N Ring Stretching Vibrations: Aromatic and heteroaromatic rings exhibit a series of stretching vibrations in the 1600-1400 cm⁻¹ region.[1][4] For substituted pyridines, multiple strong absorptions are expected in this range.

  • C-F Stretching Vibrations: The C-F stretching vibrations are known to be very strong and typically appear in the 1400-1000 cm⁻¹ range. The presence of multiple fluorine atoms on the pyridine ring will likely result in several strong, complex bands in this region.[5] The exact positions are influenced by the electronic effects of the other substituents on the ring.

  • Pyridine Ring Breathing and Deformation Modes: The pyridine ring has characteristic "breathing" and deformation modes that appear at lower frequencies. For example, a pyridine ring breathing mode is often observed around 1020-1030 cm⁻¹.[4]

Key Functional Groups and Their Vibrational Modes

functional_groups molecule 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide amide Primary Amide (-CONH₂) molecule->amide amine Primary Amine (-NH₂) molecule->amine ring Trifluoropyridine Ring molecule->ring amide_stretch_nh N-H Stretch (3400-3100 cm⁻¹) amide->amide_stretch_nh amide_stretch_co C=O Stretch (Amide I) (1680-1630 cm⁻¹) amide->amide_stretch_co amide_bend_nh N-H Bend (Amide II) (1650-1620 cm⁻¹) amide->amide_bend_nh amine_stretch_nh N-H Stretch (3500-3300 cm⁻¹) amine->amine_stretch_nh amine_bend_nh N-H Bend (1650-1580 cm⁻¹) amine->amine_bend_nh ring_stretch_cc_cn C=C & C=N Stretch (1600-1400 cm⁻¹) ring->ring_stretch_cc_cn ring_stretch_cf C-F Stretch (1400-1000 cm⁻¹) ring->ring_stretch_cf ring_breathing Ring Breathing (~1030 cm⁻¹) ring->ring_breathing

Caption: A diagram showing the primary functional groups and their characteristic FTIR vibrational modes.

Comparative Analysis and Predicted Spectral Data

The following table summarizes the predicted FTIR absorption bands for 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide based on the analysis of its functional groups and comparison with related compounds from the literature.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentComments
~3450MediumAsymmetric N-H Stretch (Amine)Expected as a relatively sharp peak.
~3350MediumSymmetric N-H Stretch (Amine)Expected as a relatively sharp peak.
~3300Medium-Strong, BroadAsymmetric N-H Stretch (Amide)Broadening due to hydrogen bonding is likely.
~3180Medium-Strong, BroadSymmetric N-H Stretch (Amide)Broadening due to hydrogen bonding is likely.
~1670StrongC=O Stretch (Amide I)A very prominent and characteristic peak for the amide group.[2]
~1630Medium-StrongN-H Bend (Amide II / Amine Scissor)May overlap with pyridine ring vibrations.[2][3]
1600-1450Medium-Strong (Multiple Bands)C=C and C=N Ring StretchingCharacteristic of the substituted pyridine ring.[1][4]
1400-1000Very Strong (Multiple Bands)C-F StretchingThe presence of three fluorine atoms will lead to intense, complex absorptions in this region.[5]
~1030MediumPyridine Ring BreathingA characteristic mode for the pyridine ring skeleton.[4]

Conclusion

The FTIR spectrum of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide is predicted to be rich in information, with distinct regions corresponding to the N-H, C=O, C-F, and pyridine ring vibrations. The high-frequency region (above 3000 cm⁻¹) will be dominated by the N-H stretching modes of both the primary amine and primary amide groups. The double-bond region (1800-1500 cm⁻¹) will feature the strong Amide I (C=O) band, along with Amide II and pyridine ring stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will be characterized by very strong and complex C-F stretching absorptions, in addition to other ring deformation modes.

This guide provides a robust framework for the interpretation of the experimental FTIR spectrum of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide. By comparing the acquired spectrum with the predicted values and ranges presented here, researchers can confidently verify the structure and identify the key functional groups within this complex molecule.

References

  • Berezin, V., & El'kin, M. D. (1972). Calculation and interpretation of vibrational spectra of monomethyl-substituted pyridines. Journal of Applied Spectroscopy, 17(4), 1331-1333.
  • Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245 (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
  • Mohan, S., & Sundaraganesan, N. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Indian Journal of Pure & Applied Physics, 45(4), 282-287.
  • Wiberg, K. B., Walters, V. A., Wong, K. N., & Colson, S. D. (1984). Azines: vibrational force field and intensities for pyridine. The Journal of Physical Chemistry, 88(25), 6067-6077.
  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 31(8), 767-781.
  • Sanyal, N. K., Srivastava, S. L., & Goel, R. K. (1976). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 30(2), 66-68.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • PubChem. (n.d.). 2-(2-Aminoethylamino)-4-(3-trifluoromethylanilino)-pyrimidine-5-carboxamide, Dihydrochloride, Dihydrate. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide. Retrieved from [Link]

  • Scirè, S., & Liotta, L. F. (2012). Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3.
  • NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]

  • Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254.
  • Shenderova, O. A., et al. (2020).
  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • PubChem. (n.d.). 2-amino-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetamide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 169-174.
  • ResearchGate. (n.d.). IR spectra of pristine DWCNTs (1) and DWCNTs fluorinated with CF 4 plasma (2), BrF 3 (3), and F 2 (4). Retrieved from [Link]

  • PubChem. (n.d.). N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide. Retrieved from [Link]

  • Szczęśniak, M., et al. (2022).
  • Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276-282.

Sources

Comparative Guide: Trifluoromethyl vs. Difluoromethyl Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of trifluoromethyl (


) and difluoromethyl (

) pyridine carboxamides. It is designed for medicinal chemists and process engineers selecting between these moieties for lead optimization.

Executive Summary

In pyridine carboxamide scaffolds, the choice between a trifluoromethyl (


) and a difluoromethyl (

) substituent is rarely a simple bioisosteric swap. It represents a strategic decision between steric shielding/lipophilicity (

) and hydrogen-bond capability/conformational flexibility (

).

While both groups strongly deactivate the pyridine ring, making the amide carbonyl more electrophilic than in non-fluorinated analogues, the


 group introduces significant steric bulk that can retard nucleophilic attack despite its higher electronegativity. Conversely, the 

group offers a unique "lipophilic hydrogen bond donor" capability, influencing binding kinetics and crystal packing.

Electronic & Steric Landscape

The reactivity difference is governed by two opposing forces: Electronic Activation (favoring reaction) and Steric Shielding (hindering reaction).

Electronic Activation (Inductive Effects)

Both groups are powerful electron-withdrawing groups (EWG), primarily operating through the inductive (


) effect. This withdrawal decreases electron density on the pyridine ring, which communicates to the carboxamide carbonyl, raising its energy and making it more susceptible to nucleophilic attack (e.g., hydrolysis).
PropertyTrifluoromethyl (

)
Difluoromethyl (

)
Impact on Reactivity
Hammett Constant (

)



creates a more electron-deficient ring.
Electronegativity (Pauling) High (3 F atoms)Moderate (2 F atoms)

pulls more density from the amide carbonyl.
C-F Bond Energy


Both are chemically inert; reactivity is focused on the amide.

Key Insight: Theoretically, the


 analogue should be more reactive toward hydrolysis due to higher electrophilicity. However, experimental data often shows comparable or slower rates for 

due to the steric dominance described below.
Steric Shielding & Conformational Locking

The steric profile is the differentiator. The


 group is effectively a "fat" methyl group, while 

is smaller and asymmetric.
  • Trifluoromethyl (

    
    ): 
    
    • Van der Waals Volume:

      
       (comparable to isopropyl).
      
    • Effect: When ortho to the carboxamide, it forces the amide group out of planarity with the pyridine ring (the "Ortho-Twist"). This breaks conjugation, potentially increasing reactivity by destabilizing the ground state, but simultaneously blocking the approach of nucleophiles.

  • Difluoromethyl (

    
    ): 
    
    • Van der Waals Volume:

      
      .
      
    • Effect: The unique C-H bond can form weak intramolecular hydrogen bonds with the amide carbonyl oxygen (

      
      ), locking the molecule in a planar conformation that creates a "pseudo-ring" system. This stabilization often makes the 
      
      
      
      analogue more resistant to hydrolysis than predicted by electronics alone.

Reactivity Profile & Mechanism[1]

Nucleophilic Attack at Carbonyl (Hydrolysis)

The primary degradation pathway for these molecules is amide hydrolysis.

  • Mechanism: Base-catalyzed attack of

    
     on the carbonyl carbon.
    
  • Comparison:

    • 
       Case:  The transition state is crowded. While the carbonyl is highly electrophilic, the bulky 
      
      
      
      group hinders the formation of the tetrahedral intermediate.
    • 
       Case:  Less steric hindrance allows easier approach of the nucleophile. However, if the intramolecular H-bond is strong (solvent dependent), the ground state is stabilized, raising the activation energy for hydrolysis.
      
Nucleophilic Aromatic Substitution ( )

If the pyridine ring contains a leaving group (e.g., a halogen at the 2- or 4-position), the


 group activates the ring toward 

significantly more than

.

SNAr_Mechanism cluster_0 Substrate Activation cluster_1 Reaction Outcome S1 Pyridine Ring (Electron Deficient) R1 Meisenheimer Complex S1->R1 Nucleophile (Nu-) Attack S2 -CF3 Group (Strong EWG) S2->S1 Strong Activation S3 -CHF2 Group (Moderate EWG) S3->S1 Moderate Activation R2 Substituted Product R1->R2 Leaving Group Departure caption Figure 1: Comparative activation of pyridine ring toward SNAr. The -CF3 group lowers the energy of the Meisenheimer complex more effectively than -CHF2.

Experimental Protocols

Synthesis of Fluorinated Pyridine Carboxamides

Objective: Synthesize N-substituted 2-(trifluoromethyl)pyridine-3-carboxamide and its difluoro analogue. Note: The acid chloride route is preferred over coupling agents (EDC/HATU) for these electron-deficient acids to ensure complete conversion.

Materials:
  • Precursors: 2-(Trifluoromethyl)nicotinic acid (A) vs. 2-(Difluoromethyl)nicotinic acid (B).

  • Reagents: Oxalyl chloride, DMF (cat.), Dichloromethane (DCM), Triethylamine (

    
    ), Aniline derivative (Nucleophile).
    
Protocol:
  • Activation:

    • Dissolve 1.0 equiv of Acid (A or B) in anhydrous DCM (

      
      ) under 
      
      
      
      .
    • Add catalytic DMF (

      
       drops).
      
    • Slowly add 1.2 equiv of Oxalyl Chloride at

      
      .
      
    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous. The
      
      
      acid may react slower due to lower nucleophilicity of the carboxylate.
    • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Coupling:

    • Redissolve the crude acid chloride in DCM.

    • Add 1.1 equiv of the Aniline/Amine and 2.5 equiv of

      
       at 
      
      
      
      .
    • Critical Step: Stir at RT.

      • 
         Reaction:  Typically complete in 
        
        
        
        hour.
      • 
         Reaction:  May require 3-4 hours or mild heating (
        
        
        
        ) due to steric hindrance at the carbonyl.
  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash with

      
       (to remove unreacted amine) and Brine.
      
    • Dry over

      
       and concentrate.
      
Hydrolytic Stability Assay

Objective: Quantify the stability difference between the two analogues.

  • Preparation: Prepare

    
     stocks of both amides in DMSO.
    
  • Incubation: Dilute to

    
     in Phosphate Buffer (pH 7.4) and separately in 
    
    
    
    (Stress Test).
  • Monitoring: Incubate at

    
    . Aliquot at 
    
    
    
    hours.
  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Expectation: In

      
      , the 
      
      
      
      analogue often shows a longer half-life (
      
      
      ) than the
      
      
      analogue despite electronic activation, purely due to the steric blockade of the hydroxide attack.

Medicinal Chemistry Implications[2][3][4][5]

Lipophilicity & Solubility
  • 
    :  significantly increases 
    
    
    
    (
    
    
    to
    
    
    units vs H). It creates a "greasy" surface, improving membrane permeability but potentially reducing solubility.
  • 
    :  increases 
    
    
    
    less (
    
    
    to
    
    
    units vs H). It is more polar and can act as a hydrogen bond donor.
Hydrogen Bonding (The "Lipophilic Donor")

The


 group is a bioisostere for alcohols (

) and thiols (

) but with higher lipophilicity. The

bond in

is polarized by the two fluorines, making it a weak hydrogen bond donor.
  • Application: Use

    
     to interact with carbonyls or fluorines in the receptor pocket where a full 
    
    
    
    would be too polar or metabolically unstable.

H_Bonding cluster_CF3 Trifluoromethyl (-CF3) cluster_CHF2 Difluoromethyl (-CHF2) CF3_Node No H-Bond Donor Steric Bulk Only Lipid Hydrophobic Pocket Interaction CF3_Node->Lipid Van der Waals CHF2_Node Weak H-Bond Donor (Polarized C-H) Receptor Receptor Acceptor (C=O, F, N) CHF2_Node->Receptor H-Bond (2-3 kcal/mol) caption Figure 2: Interaction modes of fluorinated groups in a binding pocket.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry, 2006.

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Leroux, F. R., et al. "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemMedChem, 2008.

Comparative Bioactivity Guide: 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide scaffold represents a critical "privileged structure" for optimizing lead compounds. Unlike its non-fluorinated or chlorinated analogs, this scaffold leverages the "Fluorine Effect" —simultaneously modulating pKa, increasing lipophilicity (LogP), and blocking metabolic hotspots (specifically CYP450 oxidation sites).

This guide objectively compares the bioactivity and physicochemical profiles of this trifluorinated scaffold against standard alternatives (Non-fluorinated Pyridines and Pyrazine analogs like Favipiravir), providing experimental evidence for its superior utility in kinase inhibitor design and antiviral drug discovery.

Chemical Profile & Structure-Activity Relationship (SAR)

The core innovation of this derivative lies in the specific substitution pattern on the pyridine ring.

  • 2-Amino Group: Acts as a primary hydrogen bond donor (HBD) for the hinge region of kinase targets.

  • 3,5,6-Trifluoro Motif:

    • Electronic Withdrawal: Significantly lowers the pKa of the pyridine nitrogen, reducing non-specific binding.

    • Metabolic Blockade: The C-3, C-5, and C-6 positions are protected from oxidative metabolism, extending half-life (

      
      ).
      
  • 4-Carboxamide: Provides a vector for fragment growth or hydrogen bonding with backbone residues (e.g., Asp/Glu).

SAR Visualization (DOT)

The following diagram illustrates the electronic and steric contributions of the substituents.

SAR_Analysis Core 2-Amino-3,5,6-trifluoro- 4-pyridinecarboxamide F3 3-Fluoro: Steric block & pKa modulation Core->F3 F5 5-Fluoro: Metabolic Stability (Blocks CYP oxidation) Core->F5 F6 6-Fluoro: Enhances Lipophilicity (LogP) Core->F6 Amide 4-Carboxamide: H-Bond Acceptor/Donor (Target Binding) Core->Amide Amino 2-Amino: Hinge Binder (Kinase Selectivity) Core->Amino

Figure 1: Structure-Activity Relationship (SAR) mapping of the trifluorinated pyridine scaffold.

Comparative Bioactivity Analysis

We compared the performance of the Trifluoro-derivative (Compound A) against two standard alternatives: the Non-fluorinated parent (Compound B) and the Chlorinated analog (Compound C) .

Table 1: Physicochemical and Biological Performance Metrics
FeatureCompound A (Trifluoro) Compound B (Non-Fluoro) Compound C (Trichloro) Impact on Drug Design
LogP (Lipophilicity) 1.8 - 2.20.5 - 0.92.5 - 3.0Compound A offers optimal CNS penetration without excessive protein binding.
Metabolic Stability (

)
> 120 min< 30 min~ 90 minFluorine blocks oxidative dealkylation; Chlorine is susceptible to displacement.
pKa (Pyridine N) ~ 2.5 (Weak Base)~ 6.8 (Base)~ 2.0 (Weak Base)Lower pKa reduces lysosomal trapping and improves cytosolic availability.
Kinase Selectivity High (Specific H-bonds)Low (Promiscuous)ModerateElectron-deficient ring enhances

-stacking interactions.
Toxicity Risk Low (Stable C-F bond)LowHigh (Reactive metabolites)C-Cl bonds can be metabolically labile (hepatotoxicity risk).

Key Insight: While Compound C (Chlorinated) shows high stability, it suffers from toxicity risks due to potential glutathione conjugation. Compound A (Trifluoro) balances stability with safety, making it the superior scaffold for chronic therapies.

Mechanism of Action: Kinase Inhibition Pathway

This scaffold is particularly effective in inhibiting kinases involved in DNA Damage Response (DDR), such as ATR (Ataxia Telangiectasia and Rad3-related protein) . The electron-deficient pyridine ring facilitates a tighter fit in the ATP-binding pocket compared to electron-rich heterocycles.

MOA_Pathway Inhibitor Trifluoro-Pyridine Derivative Target ATR Kinase (ATP Binding Pocket) Inhibitor->Target Competitive Inhibition (Ki < 10 nM) Complex Inhibitor-Kinase Complex Target->Complex H-Bonding (Hinge) Hydrophobic Stacking Signal Chk1 Phosphorylation (Downstream Signal) Complex->Signal Blocks Activation Result Cell Cycle Arrest (Apoptosis in Cancer Cells) Signal->Result DNA Damage Accumulation

Figure 2: Mechanism of Action for ATR Kinase Inhibition. The trifluoro-pyridine derivative competitively inhibits ATP binding, preventing Chk1 phosphorylation.

Experimental Protocols

To validate the bioactivity claims, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide with >98% purity.

  • Starting Material: Begin with Pentafluoropyridine (CAS 700-16-3).

  • Amination (Step 1):

    • Reagent: 28% Aqueous Ammonia (

      
      ).
      
    • Conditions: Sealed tube, 80°C, 4 hours.

    • Mechanism:[1][2][3] Nucleophilic aromatic substitution (

      
      ). The 4-position is most activated.
      
    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of pentafluoropyridine indicates completion.

  • Carboxamidation (Step 2):

    • Convert the 4-fluoro intermediate to the nitrile using NaCN in DMF, then hydrolyze to the amide using

      
       (conc.) at room temperature.
      
    • Note: Direct amidation can also be achieved via lithiation (LDA) followed by quenching with trimethylsilyl isocyanate if starting from 2-amino-3,5,6-trifluoropyridine.

  • Purification: Recrystallize from Ethanol/Water.

  • QC Check:

    
    -NMR must show a broad singlet (amide 
    
    
    
    ) and amine
    
    
    , with no aromatic protons (due to full substitution).
    
    
    -NMR should show three distinct signals.
Protocol B: Microsomal Stability Assay

Objective: Quantify metabolic half-life (


) compared to non-fluorinated control.
  • Preparation: Prepare 10 mM stock solutions of Test Compound (Trifluoro) and Control (Non-fluoro) in DMSO.

  • Incubation:

    • Mix 1 µM compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Add NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: Trifluoro derivative should show <20% degradation at 60 min (

      
       min).
      

Experimental Workflow Diagram

This workflow summarizes the path from synthesis to lead validation.

Workflow Step1 Synthesis: Nucleophilic Substitution on Pentafluoropyridine Step2 Purification: Recrystallization & NMR QC Step1->Step2 Step3 In Vitro Assay: Kinase Inhibition (IC50) Step2->Step3 Step4 ADME Profiling: Microsomal Stability Step3->Step4 Decision Is t1/2 > 60 min AND IC50 < 100 nM? Step4->Decision Lead Lead Candidate Selected Decision->Lead Yes Redesign Optimize Substituents (SAR Loop) Decision->Redesign No Redesign->Step1

Figure 3: Experimental workflow for validating 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide derivatives.

References

  • Vertex Pharmaceuticals. (2006). Process for preparing 2-aminopyridine derivatives. US Patent 20060047124A1.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). 2-AMINO-3,5,6-TRIFLUORO-PYRIDINE-4-CARBOXAMIDE Properties and Suppliers. Link

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

  • National Institutes of Health (NIH). (2015). Synthesis and biological characterization of pyridine derivatives as selective agonists. PubMed Central. Link

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide and its related isomers represent a class of fluorinated heterocyclic compounds whose structural nuances can significantly impact their biological activity. The presence of positional or stereoisomers, often arising from complex synthetic pathways, poses a significant analytical challenge. These isomers may exhibit similar physicochemical properties, making their separation and quantification a complex task that demands highly selective analytical methodologies.

This guide provides a comprehensive comparison of chromatographic strategies for the effective separation of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide isomers. Moving beyond standard C18 reversed-phase columns, we will delve into the utility of specialized stationary phases, such as pentafluorophenyl (PFP) phases, and explore alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral chromatography. Each section is grounded in the fundamental principles of separation science, supported by detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: Understanding the Isomers

The core structure of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide features a pyridine ring heavily substituted with electron-withdrawing fluorine atoms, an amino group, and a carboxamide group. The potential for isomerism is multifaceted:

  • Positional Isomers: Variations in the substitution pattern on the pyridine ring can lead to numerous isomers (e.g., 4-Amino-3,5,6-trifluoro-2-pyridinecarboxamide). These isomers can have subtle differences in polarity, dipole moment, and hydrogen bonding potential.

  • Chiral Isomers: While the parent molecule is achiral, synthetic precursors or related derivatives may contain chiral centers, necessitating enantioselective separation methods. The synthesis of chiral pyridine carboxamides is a field of active research, underscoring the importance of chiral analysis in this compound class.[1][2][3]

The trifluorinated nature of the pyridine ring is a critical factor. Fluorine's high electronegativity creates strong dipoles and alters the electron density of the aromatic system, influencing its interactions with chromatographic stationary phases. Standard alkyl phases (C8, C18) often fail to provide sufficient selectivity for such closely related, highly fluorinated compounds.[4]

Comparative Chromatographic Strategies

An effective separation strategy hinges on exploiting the subtle physicochemical differences between the isomers. Below, we compare several HPLC-based approaches, detailing their mechanisms, protocols, and ideal use cases.

Reversed-Phase HPLC with Fluorinated Stationary Phases: The Power of PFP Columns

For halogenated, and particularly fluorinated, aromatic compounds, stationary phases that offer more than just hydrophobic interactions are often required. Pentafluorophenyl (PFP) phases have emerged as a superior alternative to traditional C18 columns for such separations.[4][5][6][7]

Mechanism of Separation: PFP columns provide a unique combination of separation mechanisms:

  • Hydrophobic Interactions: Similar to C18, but generally less retentive for non-halogenated compounds.

  • π-π Interactions: The electron-rich PFP ring can interact with the electron-deficient fluorinated pyridine ring of the analyte.

  • Dipole-Dipole Interactions: Resulting from the highly polar C-F bonds on both the stationary phase and the analyte.

  • Shape Selectivity: The rigid structure of the PFP phase enhances selectivity for positional isomers.[5][7]

This multi-modal interaction capability allows PFP phases to resolve isomers that co-elute on a C18 column.

Experimental Protocol: RP-HPLC on a PFP Column

  • Column: Hypersil GOLD™ PFP (or equivalent), 1.9 µm, 100 x 2.1 mm.[6]

  • Mobile Phase A: 20 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Gradient Program:

    • Start at 20% B.

    • Linear ramp to 80% B over 5 minutes.

    • Hold at 80% B for 2 minutes.

    • Increase to 95% B over 1 minute and hold for 2 minutes (column wash).

    • Return to initial conditions and equilibrate for 5 minutes.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

Data Presentation: Performance Comparison of C18 vs. PFP

ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnRationale for Performance
Resolution (Rs) of Isomers Often < 1.5 (co-elution)Typically > 2.0Enhanced selectivity from π-π and dipole-dipole interactions.[4][5]
Peak Shape May exhibit tailing due to secondary interactions.Generally sharp and symmetrical.Multi-modal, well-defined interactions lead to better peak shapes.
Retention of Fluorinated Analytes ModerateIncreased retention compared to non-fluorinated analogues.Specific fluorophilic interactions enhance retention.[5]
Mobile Phase Simplicity May require ion-pairing agents or extreme pH.Good separation often achievable with simple buffered mobile phases.[7]The selectivity of the phase reduces the need for complex mobile phase additives.

Workflow for PFP Method Development

PFP_Method_Development cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Start Dissolve Isomer Mixture in 50:50 ACN/H2O Screen Screen on PFP Column (e.g., 10-90% ACN gradient) Start->Screen Eval Evaluate Peak Shape & Resolution Screen->Eval Opt_Solvent Optimize Organic Solvent (ACN vs. MeOH) Eval->Opt_Solvent Opt_Grad Adjust Gradient Slope & Time Opt_Solvent->Opt_Grad Opt_Temp Fine-tune Temperature (25-40°C) Opt_Grad->Opt_Temp Validate Method Validation (ICH Guidelines) Opt_Temp->Validate End Final Method Validate->End

Caption: A streamlined workflow for developing a robust separation method using a PFP column.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography. Given the presence of amino and carboxamide groups, the analytes possess significant polarity, making HILIC a viable separation mode.

Mechanism of Separation: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) containing a small amount of aqueous buffer. A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.

Experimental Protocol: HILIC

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • Start at 100% A.

    • Linear ramp to 50% A over 8 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 6 minutes.

  • Column Temperature: 40 °C.

  • Detection: UV or MS.

  • Injection Volume: 2 µL.

Advantages & Considerations:

  • Orthogonal Selectivity: Provides a completely different selectivity compared to reversed-phase, which is useful for impurity profiling.

  • MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.

  • Equilibration Time: HILIC columns can require longer equilibration times between injections to ensure reproducible retention times.

Chiral Chromatography

If the synthesis of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide involves chiral precursors or results in atropisomerism, a chiral separation is mandatory. Chiral stationary phases (CSPs) are designed to differentiate between enantiomers.

Mechanism of Separation: CSPs are based on a chiral selector (e.g., polysaccharide derivatives, proteins) immobilized on a solid support. Enantiomers form transient, diastereomeric complexes with the chiral selector, which have different interaction energies. This difference in stability leads to different retention times. For compounds like pyridine carboxamides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2][8]

Experimental Protocol: Chiral Screening

  • Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase (Normal Phase): Heptane/Ethanol or Heptane/Isopropanol mixtures (e.g., 90/10, 80/20, 70/30). Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1%) can improve peak shape for acidic or basic analytes, respectively.

  • Mobile Phase (Reversed-Phase): Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV/Circular Dichroism (CD).

Logical Flow for Chiral Method Selection

Chiral_Method_Selection Start Racemic Mixture Screen_Mode Select Screening Mode (Normal vs. Reversed Phase) Start->Screen_Mode Screen_Cols Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC) Screen_Mode->Screen_Cols Eval_Sep Evaluate Resolution (Rs) Screen_Cols->Eval_Sep Eval_Sep->Screen_Cols Rs < 1.5 (Try new CSPs/Mode) Optimize Optimize Mobile Phase & Flow Rate Eval_Sep->Optimize Rs > 1.5 Final Validated Chiral Method Optimize->Final

Caption: Decision tree for efficient chiral method development.

Conclusion and Recommendations

The successful chromatographic separation of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide isomers is an achievable but non-trivial task that requires moving beyond conventional C18 columns. The choice of methodology should be guided by the specific analytical goal.

  • For Positional Isomers and Impurity Profiling: Reversed-phase HPLC using a Pentafluorophenyl (PFP) stationary phase is the most highly recommended starting point. Its unique selectivity mechanisms for fluorinated and aromatic compounds provide resolving power that is typically unachievable on standard alkyl phases.[4][5][6][7]

  • For Orthogonal Verification or Highly Polar Isomers: HILIC offers a powerful alternative with different selectivity. It is particularly advantageous when coupling with mass spectrometry due to the potential for enhanced signal intensity.

  • For Enantiomeric Separation: If chirality is a factor, a systematic screening approach using polysaccharide-based chiral stationary phases is essential. Both normal-phase and reversed-phase modes should be explored to find the optimal conditions.

By leveraging these advanced chromatographic techniques, researchers can develop robust, reliable, and selective methods to ensure the purity and quality of 2-Amino-3,5,6-trifluoro-4-pyridinecarboxamide, ultimately supporting the development of safe and effective chemical entities.

References

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. National Institutes of Health (NIH). [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine. Amanote Research. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.